4-(4-chlorophenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGLRLRMAVGXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403154 | |
| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111016-47-8 | |
| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-(4-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 4-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and characterization of this molecule. The protocols described herein are based on established methodologies for the synthesis and analysis of related 4-aryl-1H-pyrazoles.
Molecular Structure and Overview
This compound possesses a pyrazole ring substituted at the 4-position with a 4-chlorophenyl group. This substitution pattern influences the electronic environment of the pyrazole and phenyl rings, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for confirming the identity and purity of the compound in research and development settings.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds reported in the literature.[1][2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole and chlorophenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H (pyrazole) |
| ~7.8 | s | 2H | H-3, H-5 (pyrazole) |
| ~7.5 | d | 2H | H-2', H-6' (chlorophenyl) |
| ~7.4 | d | 2H | H-3', H-5' (chlorophenyl) |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical. The broad singlet for the N-H proton is characteristic of pyrazoles and its chemical shift can be solvent-dependent. The protons on the pyrazole ring (H-3 and H-5) are expected to be equivalent due to tautomerism, resulting in a single signal. The protons of the 4-chlorophenyl group will appear as two doublets, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-3, C-5 (pyrazole) |
| ~132 | C-4' (chlorophenyl) |
| ~131 | C-1' (chlorophenyl) |
| ~129 | C-3', C-5' (chlorophenyl) |
| ~127 | C-2', C-6' (chlorophenyl) |
| ~115 | C-4 (pyrazole) |
Causality behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[1][2][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3000 | Medium | N-H stretch (hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, 1490, 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1100-1000 | Strong | C-Cl stretch |
| ~830 | Strong | para-disubstituted C-H out-of-plane bend |
Causality behind Experimental Choices: The sample is typically analyzed as a solid (KBr pellet or ATR) to observe the hydrogen bonding interactions of the N-H group. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state. The presence of strong bands in the fingerprint region is characteristic of the substituted aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| m/z | Ion |
| 178/180 | [M]⁺ (Molecular ion) |
| 179/181 | [M+H]⁺ |
Causality behind Experimental Choices: Electron Ionization (EI) is often used to observe the molecular ion and fragmentation patterns. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for chlorine-containing compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The predicted monoisotopic mass is 178.02977 Da.[5]
Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar compounds.[6][7]
Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chlorophenylacetylene (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid. The expected melting point is in the range of 184-185°C.[8][9]
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Detailed Protocols:
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the product or place the solid directly on the crystal of an ATR-FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Dissolve a sample in a suitable solvent and analyze using an EI or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and any fragments.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the structure and purity of this compound, which is essential for its application in research and development. The provided protocols offer a reliable framework for the synthesis and analysis of this and related pyrazole derivatives.
References
- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). PubMed Central (PMC).
- Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
- 1H-Pyrazole, 1-(4-chlorophenyl)-4,5-dihydro-3-phenyl-. (n.d.). SpectraBase.
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate.
- 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-. (n.d.). PubChem.
- This compound (C9H7ClN2). (n.d.). PubChemLite.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). PubMed Central (PMC).
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PubMed Central (PMC).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- 1H-Pyrazole. (n.d.). NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 1H-Pyrazole [webbook.nist.gov]
- 5. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
literature review on the discovery of 4-aryl-1H-pyrazoles
An In-depth Technical Guide to the Discovery and Synthesis of 4-Aryl-1H-Pyrazoles
Abstract
The 4-aryl-1H-pyrazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its discovery and the subsequent evolution of its synthetic methodologies represent a compelling narrative of chemical innovation. This technical guide provides a comprehensive literature review on the synthesis of 4-aryl-1H-pyrazoles, designed for researchers, scientists, and drug development professionals. We will explore the foundational classical methods, delve into the transformative impact of modern cross-coupling reactions, and present detailed, field-proven protocols. The discussion emphasizes the causal logic behind experimental choices, offering insights into the advantages and limitations of each synthetic strategy, thereby providing a robust framework for practical application.
Introduction: The Rise of a Privileged Scaffold
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, have been a cornerstone of medicinal chemistry for over a century.[1] The journey began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative.[2] Among the vast family of pyrazole-containing compounds, the 4-aryl substituted subclass holds particular importance. The introduction of an aryl group at the C4 position of the pyrazole ring creates a molecular architecture that has proven exceptionally effective for interacting with a wide range of biological targets.
The significance of this scaffold was cemented with the discovery and commercialization of drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core but whose synthesis is fundamentally linked to the broader class of aryl-substituted pyrazoles.[3][4] Compounds containing the pyrazole scaffold are integral to drugs developed for oncological, metabolic, and central nervous system diseases.[5][6] The unique electronic and steric properties conferred by the C4-aryl group are often critical for achieving high potency and selectivity, driving the continuous development of novel and efficient synthetic routes. This guide will navigate the key discoveries and methodologies that have enabled the synthesis of these vital compounds.
Classical Synthesis: The Knorr Pyrazole Synthesis and its Variants
The most traditional and enduring method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[2][7][8] This approach builds the heterocyclic core and incorporates the desired substituents in a single, convergent step.
Mechanism and Rationale
The reaction proceeds via the initial formation of a hydrazone (or an enamine) intermediate by the attack of one nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl.[8][9] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The choice of an acid catalyst is crucial as it protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[10]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
solubility studies of 4-(4-chlorophenyl)-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility Studies of 4-(4-chlorophenyl)-1H-pyrazole in Organic Solvents
Foreword: The Foundational Role of Solubility in Chemical Development
In the landscape of pharmaceutical research and chemical synthesis, the journey of a molecule from a laboratory curiosity to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter. For a molecule like this compound, a heterocyclic compound with potential applications as a synthetic building block, understanding its behavior in various solvent systems is not merely an academic exercise. It is a fundamental prerequisite for process development, formulation design, crystallization, and ultimately, bioavailability.[1][2] This guide serves as a comprehensive technical framework for researchers, chemists, and drug development professionals, detailing the principles, methodologies, and data analysis required to conduct a thorough solubility study of this compound. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—providing a logical, scientifically-grounded pathway to generating robust and reliable solubility data.
Part 1: Preliminary Characterization of the Solute
Before any solubility measurements are undertaken, a thorough characterization of the solid-state properties of this compound is essential. Solubility is intrinsically linked to the physical form of the solute; factors such as crystallinity, polymorphism, and the presence of solvates can dramatically alter solubility values.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [3][4] |
| Molecular Weight | 178.62 g/mol | [3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 184 - 185°C | [3][4] |
| Chemical Structure | This compound |
Causality: Why Solid-State Characterization Matters Different crystalline forms (polymorphs) of the same compound can exhibit different free energies, leading to different solubilities. An unstable polymorph might appear more soluble initially but could convert to a more stable, less soluble form over time, leading to inaccurate and irreproducible results. Therefore, techniques such as Differential Scanning Calorimetry (DSC) to confirm the melting point and thermal behavior, and X-Ray Powder Diffraction (XRPD) to identify the crystalline form, should be considered mandatory prerequisites. This practice ensures that the solubility data generated is for a well-defined and consistent solid phase.[5]
Part 2: Experimental Determination of Equilibrium Solubility
The determination of equilibrium solubility is the core of the study. The "shake-flask" method is the gold standard for its accuracy and reliability in determining thermodynamic solubility.[6] For higher throughput needs, spectroscopic methods offer a faster alternative, often used for kinetic solubility measurements.[7][8]
Methodology 1: Isothermal Shake-Flask Method (Gravimetric Analysis)
This method directly measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature.[9][10] Its strength lies in its directness and lack of reliance on the compound's chromophoric properties.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium is reached.[6]
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be established beforehand by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until consecutive measurements show no significant change in concentration.[5][9]
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly and at the experimental temperature to prevent crystallization.[6]
-
Quantification (Gravimetric): Dispense the filtered aliquot into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.[2][9]
-
Calculation: The solubility (S) can be calculated in various units, such as grams per 100 mL or as a mole fraction (x).
-
Mass of solute = (Weight of container + dried solute) - (Weight of empty container)
-
Mole fraction (x) = (moles of solute) / (moles of solute + moles of solvent)
-
Workflow for Shake-Flask Gravimetric Method
Caption: Workflow for the gravimetric shake-flask solubility determination method.
Methodology 2: UV-Vis Spectroscopic Method
This method is faster and requires less compound, making it suitable for screening. It relies on creating a calibration curve to relate UV-Vis absorbance to concentration.
Step-by-Step Protocol:
-
Spectrum Analysis: Dissolve a small amount of this compound in the chosen solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[11]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
Equilibration and Sampling: Follow the same procedure as the shake-flask method (Steps 1-4) to prepare and sample the saturated solutions.
-
Dilution and Measurement: Dilute the filtered supernatant with a known factor to bring the absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU). Measure the absorbance of the diluted sample at λ_max.
-
Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the saturated solution, which is the solubility.[5]
Workflow for UV-Vis Spectroscopic Method
Caption: Workflow for solubility determination using UV-Vis spectroscopy.
Part 3: Solvent Selection Rationale
The choice of solvents is critical for building a comprehensive solubility profile. Solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical and chemical processes.
Recommended Solvent Classes and Examples:
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, 1-Propanol | Capable of donating hydrogen bonds; common in synthesis and crystallization. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Cannot donate hydrogen bonds but have significant dipole moments; widely used as reaction media. |
| Non-Polar | Toluene, Heptane, Cyclohexane | Low polarity and primarily interact via van der Waals forces; represent hydrophobic environments. |
Part 4: Thermodynamic Modeling of Solubility
Correlating experimental solubility data with thermodynamic models provides deeper insight into the dissolution process and allows for interpolation of solubility at temperatures not experimentally measured.
Key Concepts: The solubility of a solid in a liquid is governed by the solid-liquid equilibrium, where the fugacity of the solid component is equal to its fugacity in the liquid phase. This relationship can be expressed in terms of the mole fraction solubility (x), temperature (T), and the thermodynamic properties of the solute.
Common Thermodynamic Models:
-
Modified Apelblat Equation: This is a semi-empirical model widely used to correlate solubility with temperature. It is praised for its simplicity and accuracy in fitting experimental data.[12]
-
ln(x) = A + B/T + C ln(T)
-
Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to experimental data.
-
-
λh (Buchowski) Equation: Another simple and effective two-parameter model.
-
ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m)
-
Where λ and h are model parameters, and T_m is the melting temperature of the solute.
-
Thermodynamic Parameters of Dissolution: From the experimental data, apparent thermodynamic properties of dissolution such as the Gibbs energy (ΔG°_sol), enthalpy (ΔH°_sol), and entropy (ΔS°_sol) can be calculated using the van't Hoff equation. These parameters describe the energy changes and randomness of the dissolution process.[12] A positive ΔH°_sol indicates an endothermic process where solubility increases with temperature.
Data Analysis Workflow
Caption: Relationship between experimental data, modeling, and thermodynamic insights.
Part 5: Data Presentation and Interpretation
Data must be presented clearly and systematically. The following tables serve as templates for organizing the results of a comprehensive solubility study.
Table 1: Experimental Mole Fraction Solubility (x) of this compound
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Heptane |
| 293.15 | Data | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data | Data |
Table 2: Modified Apelblat Equation Parameters for this compound
| Solvent | A | B | C | R² |
| Methanol | Param | Param | Param | Value |
| Ethanol | Param | Param | Param | Value |
| Acetone | Param | Param | Param | Value |
| ...etc. | ... | ... | ... | ... |
Interpretation: The results should be analyzed to understand the solute-solvent interactions. For instance, higher solubility in polar protic solvents like methanol might suggest that hydrogen bonding plays a significant role in the dissolution process. The magnitude and sign of the thermodynamic parameters reveal whether the process is enthalpy- or entropy-driven. This information is invaluable for selecting appropriate solvents for crystallization, formulation, and synthesis.
Conclusion
A comprehensive solubility study of this compound is a multi-faceted endeavor that extends beyond simple measurements. It requires careful preliminary characterization of the solid, rigorous and validated experimental protocols, and insightful analysis through thermodynamic modeling. The framework provided in this guide outlines a self-validating system for generating high-quality, reliable data. By understanding the causality behind each step—from solid-state analysis to thermodynamic correlation—researchers can ensure that the solubility data they produce is not just a number, but a powerful tool for informed decision-making in the complex process of chemical and pharmaceutical development.
References
- Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- Gravimetric Analysis. (n.d.). Solubility of Things.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4.
- Gouterman, M., & Schwarz, F. P. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 571-579.
- Pan, L., Ho, Q., & Medley, C. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(3), 567-572.
- 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. (n.d.). PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications.
- van der Watt, J. G., & Goosen, C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 544-545.
- Al-Hamdani, S. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.
- El Ouali, I., et al. (2013). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. Portugaliae Electrochimica Acta, 31(2), 53-78.
- Singh, V., et al. (2016). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 21(7), 893.
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
- Pyrazole. (n.d.). Solubility of Things.
- Delgado, D. R., et al. (2020). Solubility measurements and thermodynamic modeling of pyrazinamide in five different solvent-antisolvent mixtures. ResearchGate.
- Li, W., et al. (2018). Solubility and dissolution thermodynamic properties of lansoprazole in pure solvents. ResearchGate.
- This compound (C9H7ClN2). (n.d.). PubChemLite.
- Ghorab, M. M., et al. (2010). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
Sources
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability Analysis of 4-(4-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the thermal stability analysis of 4-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. In the absence of direct, published thermal analysis data for this specific molecule, this document establishes a robust, predictive, and methodological approach. It outlines detailed protocols for the synthesis of this compound and its subsequent analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in internationally recognized standards. The guide synthesizes data from structurally analogous compounds to forecast the thermal behavior, including melting point, decomposition onset, and potential degradation pathways. This document is designed to equip researchers with the necessary tools to perform and interpret the thermal analysis of this compound, ensuring data integrity and fostering a deeper understanding of its physicochemical properties.
Introduction: The Significance of Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1] The substitution pattern on the pyrazole ring dictates the molecule's pharmacological and physicochemical properties, including its thermal stability. The compound this compound, featuring a halogenated aryl substituent, is a valuable intermediate in the synthesis of more complex molecules, such as the fungicide Pyraclostrobin.[2] Understanding its thermal stability is paramount for safe handling, establishing storage conditions, and defining processing parameters in drug development and manufacturing.
Thermal stability analysis provides critical data on a material's behavior as a function of temperature. For a pharmaceutical intermediate like this compound, this information is essential for:
-
Hazard Assessment: Identifying exothermic decomposition events that could lead to runaway reactions.
-
Process Optimization: Defining the maximum temperature for drying, milling, and formulation processes without inducing degradation.
-
Storage and Shelf-life: Establishing appropriate storage conditions to ensure the compound's integrity over time.
-
Purity and Quality Control: Detecting impurities or polymorphic transitions that can affect the compound's performance and safety.
This guide will detail the necessary steps to thoroughly characterize the thermal properties of this compound.
Synthesis of this compound
A reliable synthesis is the prerequisite for any accurate physicochemical analysis. The following protocol is adapted from established methods for the synthesis of substituted pyrazoles.[1][3]
Synthesis Protocol
This synthesis involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. A common and effective route to 4-arylpyrazoles involves the reaction of an appropriate β-dicarbonyl compound or its precursor with the desired hydrazine.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Malondialdehyde tetraethyl acetal
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis of Acetal: To this solution, add malondialdehyde tetraethyl acetal (1.0 equivalent) followed by concentrated hydrochloric acid (catalytic amount).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Characterization of the Synthesized Compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess purity; the literature value is 184-185 °C.
Methodologies for Thermal Stability Analysis
The thermal analysis of this compound should be conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperature at which degradation begins and to quantify the mass loss associated with decomposition events.
3.1.1. TGA Experimental Protocol (based on ASTM E1131) [3][4]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: 10 °C/min. This is a standard rate that provides good resolution of thermal events.
-
Temperature Range: 30 °C to 600 °C. This range will cover the melting and expected decomposition of the compound.
-
Purge Gas: Nitrogen (or another inert gas like argon) at a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
3.1.2. Interpretation of TGA Data
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Mass Loss Steps: The number and magnitude of mass loss events, which can provide insights into the decomposition mechanism.
-
Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile byproducts.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, and to quantify the enthalpy changes associated with these events.
3.2.1. DSC Experimental Protocol (based on ASTM E1269) [2][5]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C. This range should be sufficient to observe the melting and initial decomposition.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is the DSC thermogram.
3.2.2. Interpretation of DSC Data
-
Endothermic Peaks: Indicate heat absorption and correspond to events like melting or solid-solid phase transitions. The peak onset provides the transition temperature, and the peak area corresponds to the enthalpy of the transition (ΔH).
-
Exothermic Peaks: Indicate heat release and typically correspond to decomposition or crystallization. The onset temperature of a sharp exotherm is a critical parameter for safety assessment.
Predictive Analysis of Thermal Behavior
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | - |
| Molecular Weight | 178.62 g/mol | - |
| Physical Form | Solid | - |
| Melting Point | 184-185 °C | Vendor Data |
Predicted Thermal Profile
DSC Analysis:
-
A sharp endothermic peak is expected around 184-185 °C, corresponding to the melting of the crystalline solid. The sharpness of this peak will be indicative of the sample's purity.
-
Following the melting endotherm, the baseline will shift due to the change in heat capacity from solid to liquid.
-
At higher temperatures, an exothermic event is anticipated, signifying the onset of thermal decomposition. Based on data for polynitro-functionalized 4-phenyl-1H-pyrazoles, which exhibit high thermal stability with decomposition temperatures often exceeding 250 °C, it is reasonable to predict that the decomposition of this compound will begin at a temperature significantly above its melting point, likely in the range of 220-280 °C.[6][7] The presence of the chloro-substituent on the phenyl ring is not expected to drastically lower the decomposition temperature compared to the unsubstituted 4-phenyl-1H-pyrazole.
TGA Analysis:
-
The TGA curve is expected to show thermal stability up to the decomposition temperature, with no significant mass loss below ~220 °C.
-
The decomposition may occur in one or multiple steps. The initial step would likely involve the fragmentation of the pyrazole ring or the cleavage of the C-N or N-N bonds.[8]
-
The C-Cl bond on the phenyl ring is relatively strong and may not be the initial point of fragmentation.
-
The total mass loss upon heating to 600 °C under an inert atmosphere is expected to be nearly 100%, as the molecule is composed of elements that form volatile products upon decomposition.
Proposed Thermal Decomposition Pathway
The thermal decomposition of pyrazole derivatives can proceed through several pathways. For this compound, a plausible initial step is the homolytic cleavage of the N-N bond, which is often the weakest bond in the pyrazole ring. This would generate a diradical intermediate that could undergo further fragmentation and rearrangement.
Caption: Proposed thermal decomposition pathway for this compound.
Data Presentation and Reporting
All experimental data should be presented clearly and concisely. The following templates are recommended for summarizing the key findings.
TGA Data Summary
| Sample ID | Onset of Decomposition (T_onset, °C) | Temperature of Max. Decomposition Rate (T_peak, °C) | Mass Loss (%) | Residual Mass at 600 °C (%) |
| This compound |
DSC Data Summary
| Sample ID | Melting Onset (°C) | Melting Peak (°C) | ΔH_fusion (J/g) | Decomposition Onset (°C) | Decomposition Peak (°C) |
| This compound |
Reporting Standards
When publishing or formally reporting thermal analysis data, it is crucial to adhere to the recommendations set forth by the International Union of Pure and Applied Chemistry (IUPAC) and the International Confederation for Thermal Analysis and Calorimetry (ICTAC). This includes providing a complete description of the experimental conditions as outlined in the protocols above.
Conclusion
This technical guide provides a comprehensive methodology for the synthesis and thermal stability analysis of this compound. By adhering to standardized protocols from ASTM for TGA and DSC and leveraging comparative data from analogous structures, researchers can confidently characterize the thermal properties of this important heterocyclic compound. The predictive analysis presented herein suggests that this compound is a thermally stable solid with a melting point around 184-185 °C and an anticipated onset of decomposition above 220 °C. A thorough experimental investigation following the outlined procedures will provide the definitive data required for its safe and effective use in research and development.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
- Kumar, D., et al. (2021). Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Chemistry – An Asian Journal, 16(18), 2635-2642.
- ASTM E1269-11(2018)
- Kumar, D., et al. (2021). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry, 19(34), 7437-7444.
- Request PDF: Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate.
- DSC data of compounds 4a-l. (n.d.). ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source name not available].
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2007). Bioorganic & Medicinal Chemistry, 15(1), 411-421.
- DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. (n.d.). ResearchGate.
- 4-Phenylpyrazole. (n.d.). PubChem.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-14.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(24), 5907.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules, 27(1), 1.
- Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. (2016). Applied Optics, 55(4), 817-824.
- Decomposition products of tetrazoles. (2021). Russian Chemical Reviews, 90(11), 1395-1423.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2022). Journal of the American Chemical Society, 144(1), 30-36.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1084.
- TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. (n.d.). ResearchGate.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
quantum chemical calculations for 4-(4-chlorophenyl)-1H-pyrazole
<Quantum Chemical Calculations for 4-(4-chlorophenyl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations for this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5] Pyrazole derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4][5] This document outlines a robust, validated workflow encompassing Density Functional Theory (DFT) for geometric and electronic property elucidation, molecular docking to predict binding affinities with protein targets, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. By integrating these computational techniques, researchers can gain profound insights into the molecule's behavior at an atomic level, thereby accelerating the drug design and development process.
Introduction: The Significance of this compound in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] The subject of this guide, this compound, combines this versatile heterocycle with a halogenated phenyl ring, a common feature in many bioactive molecules. Understanding the three-dimensional structure, electronic landscape, and potential biological interactions of this molecule is paramount for designing novel therapeutics.
Quantum chemical calculations offer a powerful, cost-effective alternative to purely experimental approaches, allowing for the prediction of molecular properties with a high degree of accuracy.[6][7] This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive in silico evaluation of this compound.
Core Computational Workflow
The in-depth analysis of this compound is achieved through a multi-faceted computational workflow. This process begins with the fundamental determination of the molecule's most stable three-dimensional structure and electronic properties using Density Functional Theory (DFT). Following this, molecular docking simulations are employed to predict its binding affinity and mode of interaction with a relevant biological target. Finally, its pharmacokinetic and safety profile is assessed through ADMET prediction.
Caption: A logical workflow for the in-silico analysis of this compound.
Part I: Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for investigating the electronic structure of many-body systems.[8][9] It is instrumental in determining the optimized geometry and electronic properties of this compound.
Rationale for Method Selection
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen for its proven accuracy in predicting the geometries and electronic properties of organic molecules.[10][11] The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size.[12]
Experimental Protocol: DFT Calculations
This protocol outlines the steps for performing DFT calculations using the Gaussian software package.[13][14][15]
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
-
Gaussian Input File Preparation:
-
Create a Gaussian input file (.gjf) with the following specifications:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0) and multiplicity (1) of the molecule, followed by the atomic coordinates.
-
-
-
Execution and Analysis:
Key Predicted Properties and Their Significance
| Property | Description | Significance in Drug Design |
| Optimized Geometry | The lowest energy 3D conformation of the molecule. | Determines the shape and steric hindrance, crucial for receptor binding. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.[16] | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[17] |
| Mulliken Atomic Charges | The distribution of electron density among the atoms in the molecule. | Identifies electron-rich and electron-deficient regions, which are potential sites for intermolecular interactions.[18] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visualizes the regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions.[10] |
Part II: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.[20]
Rationale for Target Selection and Docking Software
For this guide, we will consider a hypothetical protein target with a well-defined binding pocket. The choice of a specific target in a real-world scenario would be dictated by the therapeutic area of interest. AutoDock Vina is selected as the docking software due to its accuracy, speed, and widespread use in the scientific community.
Experimental Protocol: Molecular Docking
This protocol details the steps for performing molecular docking using AutoDock Tools and AutoDock Vina.[21]
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using AutoDockTools: remove water molecules, add polar hydrogens, and assign Kollman charges.
-
Prepare the ligand (this compound, optimized from DFT) by assigning Gasteiger charges and defining rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking, encompassing the active site of the protein. The dimensions and center of the grid box are crucial for a successful docking simulation.
-
-
Docking Execution:
-
Create a configuration file specifying the receptor, ligand, and grid box parameters.
-
Run the docking simulation using AutoDock Vina.
-
-
Analysis of Docking Results:
-
Analyze the output file to obtain the binding affinity (in kcal/mol) and the predicted binding poses.
-
Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. jchr.org [jchr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. medium.com [medium.com]
- 9. gaussian.com [gaussian.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ritme.com [ritme.com]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. gaussian.com [gaussian.com]
- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
- 19. Molecular Docking Using Autodock Tools | PPTX [slideshare.net]
- 20. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
A Technical Guide to the Historical Synthesis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, present in a wide array of pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its enduring relevance stems from its unique electronic properties and its capacity for diverse functionalization. Understanding the historical evolution of pyrazole synthesis provides a crucial framework for contemporary chemists, offering insights into the logic of retrosynthesis and the circumvention of common synthetic challenges, such as regioselectivity.[3][4] This guide delves into the core historical methodologies that established the field, presenting their mechanistic underpinnings, practical applications, and modern adaptations.
Chapter 1: The Classical Foundations - Condensation Reactions
The genesis of pyrazole chemistry lies in the elegant and robust condensation reactions developed in the late 19th century. These methods, primarily the Knorr and Paal-Knorr syntheses, leverage the reaction between a 1,3-dielectrophile and a hydrazine derivative, a strategy that remains one of the most common and versatile routes to the pyrazole core.[5][6][7]
The Knorr Pyrazole Synthesis (1883)
First reported by Ludwig Knorr in 1883, this synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][8][9] It is a cornerstone reaction that can be performed with hydrazine itself or its substituted derivatives, typically under acidic conditions.[8][10][11]
Mechanistic Causality: The reaction proceeds via the formation of a hydrazone intermediate.[9] With an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester), the initial nucleophilic attack from the hydrazine occurs preferentially at the more electrophilic carbonyl group (the ketone over the ester). Following this initial condensation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion.[8][9] This cyclization step is followed by dehydration to yield the stable, aromatic pyrazole ring.[8][10]
A critical consideration in the Knorr synthesis is regioselectivity , especially when using unsymmetrical dicarbonyls and substituted hydrazines.[12] The final position of the substituent on the pyrazole's nitrogen atom is determined by which dicarbonyl carbon is attacked first. This selectivity can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents on both reactants.[12]
Logical Diagram: Knorr Pyrazole Synthesis Mechanism
A generalized mechanism for the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr synthesis using a β-ketoester and a substituted hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with stirring.[9] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 1-2 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting pyrazolone product is often of high purity without the need for further purification.
The Paal-Knorr Synthesis
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method to produce pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[13] When applied to pyrazole synthesis, the logic is extended to the reaction of 1,3-dicarbonyls with hydrazines, and the terms are often used interchangeably in this context. The primary distinction from the broader Paal-Knorr reaction is the use of a 1,3-dicarbonyl instead of a 1,4-dicarbonyl and a hydrazine instead of an amine.[13][14]
The mechanism is analogous to the Knorr synthesis, involving sequential condensation, cyclization, and dehydration steps.[14] It is particularly effective and straightforward for producing a wide range of substituted pyrazoles.
Chapter 2: The Rise of Cycloadditions
While condensation reactions provided the initial foundation, the development of cycloaddition chemistry offered a powerful and mechanistically distinct approach to the pyrazole core. The most significant of these is the [3+2] dipolar cycloaddition.
[3+2] Cycloaddition of Diazo Compounds with Alkynes
This reaction is a highly efficient method for constructing the pyrazole ring in a single, atom-economical step.[1][2] It involves the reaction of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne).[1][15]
Mechanistic Causality: Diazo compounds, such as diazomethane or ethyl diazoacetate, act as nucleophilic 1,3-dipoles. They react with electron-deficient alkynes in a concerted or stepwise fashion to form the five-membered pyrazole ring directly. The regioselectivity of the addition is a key consideration and is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.
Logical Diagram: [3+2] Cycloaddition for Pyrazole Synthesis
A simplified representation of pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Pyrazole-carboxylate via Cycloaddition
This protocol illustrates the reaction between an alkyne and a diazo compound.
-
Reaction Setup: In a fume hood, dissolve the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq) in a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.
-
Diazo Addition: Cool the solution in an ice bath. Cautiously add a solution of the diazo compound (e.g., ethyl diazoacetate, ~1.1 eq) dropwise. Caution: Diazo compounds are potentially explosive and toxic and must be handled with appropriate safety measures.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS. The reaction often proceeds rapidly with the evolution of nitrogen gas.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel.
Chapter 3: Modern Evolutions - Multicomponent Reactions (MCRs)
Building upon classical foundations, modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis, allowing for the construction of complex, highly substituted pyrazoles in a single pot from three or more starting materials.[16][17][18][19]
Causality and Advantages: MCRs for pyrazoles often combine the core logic of the Knorr synthesis with other transformations. A common strategy involves the in situ formation of a key intermediate. For instance, a four-component reaction might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine.[18] The reaction proceeds through a cascade of events, such as Knoevenagel condensation followed by Michael addition and finally the Knorr-type cyclization with hydrazine, all without isolating intermediates.[6] This approach significantly reduces reaction time, solvent waste, and purification steps, making it highly attractive for generating libraries of compounds in drug discovery.[16][17]
Chapter 4: Comparative Summary
| Synthesis Method | Core Reactants | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | High yields, readily available starting materials, robust and reliable.[9] | Potential for regioisomeric mixtures with unsymmetrical reactants.[3][12] |
| [3+2] Cycloaddition | Diazo Compound, Alkyne | High atom economy, direct formation of the aromatic ring.[1] | Use of potentially hazardous diazo compounds, regioselectivity can be an issue. |
| Multicomponent | Aldehyde, Hydrazine, Active Methylene Compounds, etc. | High efficiency (pot, atom, and step economy), rapid generation of molecular diversity.[16][17] | Complex optimization may be required, mechanism can be convoluted. |
Conclusion
The historical methods for pyrazole synthesis, from the foundational Knorr condensation to the elegant [3+2] cycloadditions, provide a rich and instructive narrative of the evolution of synthetic organic chemistry. These core reactions established the fundamental logic for constructing this vital heterocyclic ring. Modern advancements, particularly in multicomponent reactions, have built upon this legacy, prioritizing efficiency and sustainability. For researchers in drug development and materials science, a thorough understanding of these classical and modern techniques is indispensable for the rational design and synthesis of novel pyrazole-containing molecules.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
- Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). NIH.
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Vertex AI Search.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH.
- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- synthesis of pyrazoles. (2019). YouTube.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
- Synthesis of CN‐pyrazoles through [3+2]‐cycloaddition of electron‐deficient alkynes and in situ generated diazoacetonitrile. (n.d.). ResearchGate.
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (n.d.). Ingenta Connect.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
Sources
- 1. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust One-Pot Synthesis of 4-(4-chlorophenyl)-1H-pyrazole Derivatives for Drug Discovery
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of this five-membered aromatic heterocycle exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The 4-(4-chlorophenyl)-1H-pyrazole moiety, in particular, has emerged as a key pharmacophore in the design of novel oncology drug candidates, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines.[2][4][5] The development of efficient and scalable synthetic routes to these valuable compounds is therefore of paramount importance to researchers in drug discovery and development. This application note provides a detailed, one-pot protocol for the synthesis of this compound derivatives, grounded in the principles of the venerable Knorr pyrazole synthesis.[6][7][8]
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The synthesis of the pyrazole core is achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8] This one-pot protocol leverages the Knorr pyrazole synthesis, a robust and high-yielding method for constructing the pyrazole ring. The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more reactive ketone, to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group (the ester in the case of a β-ketoester).
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring. The formation of this aromatic ring is a strong thermodynamic driving force for the reaction.
This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.
Experimental Workflow
The following diagram illustrates the streamlined one-pot synthesis of this compound derivatives.
Caption: A schematic overview of the one-pot synthesis protocol.
Detailed One-Pot Synthesis Protocol
This protocol describes the synthesis of a representative 5-substituted-4-(4-chlorophenyl)-1H-pyrazol-3-ol from a β-ketoester and hydrazine hydrate.
Materials and Reagents:
-
Ethyl 2-(4-chlorobenzoyl)acetate (or other suitable 1,3-dicarbonyl compound)
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (e.g., ethyl 2-(4-chlorobenzoyl)acetate) (10 mmol) and ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (20 mmol, 2 equivalents) followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting β-ketoester is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Precipitation: Slowly add cold distilled water (30 mL) to the reaction mixture with stirring to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water (2 x 15 mL) to remove any unreacted hydrazine and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| β-ketoester:Hydrazine Ratio | 1:2 | An excess of hydrazine ensures complete consumption of the limiting reagent (β-ketoester). |
| Catalyst | Glacial Acetic Acid | A catalytic amount of acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[6][8] |
| Solvent | Ethanol | A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature. |
| Reaction Temperature | Reflux (approx. 80-90 °C) | Provides sufficient thermal energy to overcome the activation energy of the reaction, leading to a reasonable reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion, as monitored by TLC. |
| Expected Yield | 80-95% | The formation of a stable aromatic pyrazole ring drives the reaction to completion, generally resulting in high yields.[8] |
Characterization of the Synthesized Product
The structure of the synthesized this compound derivative should be confirmed by standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the pyrazole ring, as well as any substituents. The N-H proton of the pyrazole ring will typically appear as a broad singlet.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the carbon atoms in the pyrazole and 4-chlorophenyl rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound.
Example Spectroscopic Data for a this compound derivative:
The following is representative data for a 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivative:
-
¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).[9]
-
¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[9]
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound derivatives. The methodology is based on the well-established Knorr pyrazole synthesis, offering high yields and operational simplicity. The detailed experimental procedure, mechanistic insights, and characterization guidelines will be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of these important therapeutic scaffolds.
References
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Bioorganic & medicinal chemistry, 17(15), 5566–5577. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & Ali, M. M. (2019). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 24(23), 4272. [Link]
- El-Manawaty, M. A., El-Bordiny, H. E., & El-Gendy, M. S. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 16(6), 1249-1262. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2020). Pyrazoles as anticancer agents: Recent advances. Results in Chemistry, 2, 100032. [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino acids to small rings: a simple and convenient entry to functionalized azetidines, pyrrolidines, and piperidines. Chemical reviews, 111(11), 6984–7034.
- Zare, A., & Abi, F. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC advances, 9(46), 26867–26875. [Link]
- Claramunt, R. M., Bouissane, L., Elguero, J., & Pérez-Torralba, M. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic resonance in chemistry: MRC, 50(1), 58–61. [Link]
- Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(11), 3564. [Link]
- Reddy, T. S., & Lee, D. Y. (2013). One-pot synthesis of pyrazoles through a four-step cascade sequence. Chemistry, 19(18), 5715–5720. [Link]
- Kujawski, J., Popielarska, H., Myka, A., & Drabińska, B. (2012). Pyrazole derivatives. A challenge of modern academic and industrial chemistry. Przemysł Chemiczny, 91(1), 44-49. [Link]
- Kumar, A., & Akanksha. (2013). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Applicable Chemistry, 2(3), 488-493. [Link]
- CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents. (n.d.).
- Claramunt, R. M., Bouissane, L., Elguero, J., & Pérez-Torralba, M. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic resonance in chemistry: MRC, 50(1), 58–61. [Link]
- Elguero, J., & Goya, P. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(8), 1545-1554. [Link]
- Patra, S. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 167-170. [Link]
- Lee, S., & Lee, S. (2021).
- PrepChem. (n.d.). Synthesis of p-chlorophenyl-hydrazine. PrepChem. [Link]
Sources
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. rsc.org [rsc.org]
The Versatile Scaffold: Applications of 4-(4-chlorophenyl)-1H-pyrazole in Medicinal Chemistry
The 4-(4-chlorophenyl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for facile derivatization, enabling the fine-tuning of pharmacological activities across various biological targets. This guide provides an in-depth exploration of the applications of this scaffold, with a focus on its utility in the discovery of novel anticancer, neuroprotective, and anti-inflammatory agents. We will delve into the rationale behind its selection, showcase key structure-activity relationships, and provide detailed protocols for the evaluation of its derivatives.
The Rationale for Employing the this compound Moiety
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs.[1] The inclusion of a 4-chlorophenyl group at the 1-position of the pyrazole ring offers several advantages in drug design. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyrazole ring, influencing its interactions with biological targets. Furthermore, the lipophilic nature of the chlorophenyl group can enhance membrane permeability and improve pharmacokinetic profiles. The pyrazole core itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding.[2][3]
I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][4]
A. Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases.[5] Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[4] Derivatives of this compound have been shown to target several important kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2][6] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
B. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[3][6] For instance, the introduction of bulky aromatic groups at the 3- and 5-positions can enhance cytotoxicity against various cancer cell lines. Furthermore, the incorporation of a hydroxyl group at the 4-position has been shown to be crucial for the antitumor activity of some derivatives.[5]
C. In Vitro Efficacy Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.8 | [7] |
| Compound B | A549 (Lung) | 8.0 | [7] |
| Compound C | HeLa (Cervical) | 9.8 | [7] |
| Compound D | K562 (Leukemia) | 0.021 | [7] |
D. Experimental Protocols
This protocol outlines the steps for determining the cytotoxic effect of a this compound derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplate
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
This protocol describes the detection of apoptosis in cancer cells treated with a this compound derivative using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cancer cells with the desired concentrations of the this compound derivative for a specified time. Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[9]
-
Data Interpretation: The cell population will be separated into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells[7]
-
II. Neurodegenerative Disease Applications: Modulating Neuronal Pathways
The this compound scaffold has also emerged as a promising framework for the development of agents to combat neurodegenerative diseases such as Alzheimer's disease.[11][12]
A. Mechanism of Action: Enzyme Inhibition
A key strategy in the treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[13] Several this compound derivatives have been identified as potent inhibitors of AChE.[11][14] Additionally, some derivatives have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin, suggesting a multi-target approach to treating neurodegenerative disorders.[15]
B. In Vitro Efficacy Data
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound E | Acetylcholinesterase (AChE) | 23.47 | [11] |
| Compound F | Monoamine Oxidase B (MAO-B) | Low micromolar | [15] |
C. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of a this compound derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivative
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO (vehicle control) to each well. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
III. Synthesis Protocol: A Representative Example
The following is a representative protocol for the synthesis of a 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbonyl derivative, which can serve as a key intermediate for further elaboration.[1][5]
Materials:
-
Ethyl 2-(4-chlorophenyl)hydrazono-3-oxobutanoate
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 2-(4-chlorophenyl)hydrazono-3-oxobutanoate in absolute ethanol.
-
Add a solution of sodium ethoxide in absolute ethanol to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate derivative.
Conclusion
The this compound scaffold is a highly valuable platform in medicinal chemistry, offering a foundation for the development of potent and selective therapeutic agents. Its broad range of biological activities, particularly in the areas of oncology and neurodegenerative diseases, underscores its significance in modern drug discovery. The detailed protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to further explore the potential of this versatile chemical entity in their quest for novel and effective medicines.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed.
- Lv, K., Wang, L., & Zhang, Y. (2018). Synthesis and biological evaluation of novel thiazolyl-pyrazoline derivatives as potent and selective EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3465–3473.
- (n.d.).
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). International Journal of Novel Research and Development.
- An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025, August 10). ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
- The Annexin V Apoptosis Assay. (n.d.).
- In vitro kinase assay. (2023, September 23). protocols.io.
- Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. (2010, April 1). PubMed.
- In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). PubMed Central.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024, April 22). Wiley Online Library.
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025, August 19). Preprints.org.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). ACS Publications.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (n.d.). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-(4-chlorophenyl)-1H-pyrazole in Novel Agrochemical Development
These comprehensive application notes serve as a technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. This document provides in-depth protocols and scientific insights into the utilization of 4-(4-chlorophenyl)-1H-pyrazole as a pivotal building block for creating next-generation fungicides, herbicides, and insecticides.
Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the design of modern agrochemicals due to its versatile biological activities.[1][2][3][4] Pyrazole derivatives have demonstrated a wide spectrum of bioactivities, including fungicidal, herbicidal, and insecticidal properties.[1][4][5] The 4-aryl-substituted pyrazole moiety, in particular, is a key pharmacophore in numerous commercial agrochemicals. The presence of a 4-chlorophenyl group on the pyrazole ring often enhances the biological efficacy of the resulting compounds.[5] This guide focuses on the practical application of this compound as a strategic starting material for the synthesis of innovative and effective crop protection agents.
Physicochemical Properties and Safety Precautions
A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | [6] |
| Molecular Weight | 178.62 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 184-185 °C | [6] |
| Purity | Typically ≥97% | [6] |
Safety and Handling:
This compound is classified as harmful and requires careful handling in a well-ventilated area.[6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7]
Synthetic Pathways to this compound
The accessibility of this key building block is crucial for its widespread use. Several synthetic routes can be employed, with the Knorr pyrazole synthesis and its variations being prominent.[9][10][11]
Protocol: Knorr Pyrazole Synthesis of this compound
This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11]
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Knorr synthesis of the target pyrazole.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)-1,3-butanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Application in the Synthesis of Novel Agrochemicals
This compound serves as a versatile scaffold for the introduction of various functional groups, leading to the discovery of new agrochemicals with diverse modes of action.[1][4][12]
Fungicide Development: Targeting Succinate Dehydrogenase (SDH)
Many potent fungicides are pyrazole-carboxamide derivatives that act as inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][13]
Diagram 2: General Synthesis of Pyrazole-Carboxamide Fungicides
Caption: Synthesis of pyrazole-carboxamide fungicides.
Protocol: Synthesis of a Novel Pyrazole-Carboxamide Derivative
-
Synthesis of the Carboxylic Acid Intermediate:
-
Amide Coupling:
-
In a dry reaction flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1 equivalent) and the desired amine (1 equivalent) in a suitable solvent (e.g., Dichloromethane or N,N-Dimethylformamide).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove by-products and purify the crude product by column chromatography.
-
Herbicide Development: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Pyrazole-based compounds have been successfully developed as inhibitors of the HPPD enzyme, a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[16][17]
Diagram 3: Suzuki-Miyaura Coupling for Herbicide Synthesis
Caption: Suzuki coupling for novel herbicides.
Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrazoles
This reaction is a powerful tool for creating C-C bonds and introducing aryl or heteroaryl moieties to the pyrazole core.[18][19][20][21][22]
-
Reaction Setup: In a Schlenk tube, combine 4-bromo-1-(4-chlorophenyl)-1H-pyrazole (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like sodium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 90-100 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocols for Efficacy Evaluation of Novel Agrochemicals
The biological activity of newly synthesized compounds must be rigorously evaluated.[23][24][25]
In Vitro Antifungal Activity Assay
Principle: The mycelial growth inhibition method is a standard technique to assess the antifungal efficacy of compounds.[26]
Protocol:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten, add the test compounds at various concentrations.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of the PDA plates.[13][26]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).[1]
-
Herbicidal Activity Assay (Post-emergence)
Principle: This assay evaluates the herbicidal effect of compounds on young weed seedlings.
Protocol:
-
Plant Cultivation: Grow target weed species (e.g., barnyard grass, amaranth) in pots in a greenhouse.
-
Compound Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), spray them with a solution of the test compound at different concentrations. Include a surfactant in the spray solution to ensure even coverage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.
-
Data Analysis: Score the herbicidal effect on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). Determine the GR₅₀ value (the concentration that causes 50% growth reduction).
Conclusion
This compound is a highly valuable and versatile building block in the discovery of novel agrochemicals. The synthetic protocols and evaluation methods detailed in these application notes provide a solid foundation for researchers to design and develop next-generation crop protection solutions. The inherent biological activity of the pyrazole scaffold, combined with the strategic introduction of diverse functional groups, continues to be a fruitful area of research for addressing the ongoing challenges in agriculture.
References
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing). (n.d.).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- This compound | CymitQuimica. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public
- Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents - PubMed. (2010).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. (2023).
- The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide - Benchchem. (n.d.).
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
- 4-(4-Chlorophenyl)-1H-pyrazol-3-amine - Chem-Impex. (n.d.).
- chemical label this compound. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
- Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook. (n.d.).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Chemistry in Crop Protection. Part 4.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems.
- Priaxor - Safety d
- WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)
- Safety D
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (n.d.).
- Examples of pyrazole-based fungicides | Download Scientific Diagram - ResearchG
- Pyrazole chemistry in crop protection - Semantic Scholar. (2007).
- 5-(4-Chlorophenyl)-1H-pyrazole - Chem-Impex. (n.d.).
- (PDF)
- GEP Efficacy Testing for Agrochemicals - Charles River Labor
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024).
- Transforming the evaluation of agrochemicals - PMC - NIH. (n.d.).
- 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid - Chem-Impex. (n.d.).
- 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - Best Quality Chemical Supplier. (n.d.).
- Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products - FAO Knowledge Repository. (n.d.).
- Transforming the evalu
- guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemical-label.com [chemical-label.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. name-reaction.com [name-reaction.com]
- 12. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation [jindunchemical.com]
- 13. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. openknowledge.fao.org [openknowledge.fao.org]
- 25. csir.org.gh [csir.org.gh]
- 26. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles
Introduction: The Significance of 1,3,4-Trisubstituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, and its polysubstituted derivatives are of paramount importance in medicinal chemistry and materials science. Among these, the 1,3,4-trisubstituted pyrazole scaffold is a privileged structural motif found in numerous biologically active compounds, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The precise arrangement of substituents on the pyrazole ring is crucial for their biological activity, making the development of regioselective synthetic methods a significant area of research. This guide provides an in-depth overview of robust and field-proven strategies for the regioselective synthesis of 1,3,4-trisubstituted pyrazoles, complete with detailed protocols and mechanistic insights to aid researchers in this dynamic field.
Key Synthetic Strategies for Regiocontrolled Access to 1,3,4-Trisubstituted Pyrazoles
The synthesis of 1,3,4-trisubstituted pyrazoles can be broadly approached through several key strategies, each with its own set of advantages and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation Reactions of Hydrazines with β-Dicarbonyl Surrogates
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational method.[1][2][3] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can be formed.[1] To achieve regioselectivity for the 1,3,4-substitution pattern, specific strategies have been developed.
A highly effective approach involves the reaction of hydrazones with α,β-unsaturated ketones or aldehydes.[4][5][6] The regioselectivity is often dictated by the initial nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system (Michael addition), followed by cyclization and dehydration.
Caption: Base-mediated synthesis of 1,3,4-trisubstituted pyrazoles.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are a powerful and versatile tool for the construction of five-membered heterocyclic rings, including pyrazoles.[8][9][10] This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,3,4-trisubstituted pyrazoles, nitrile imines, generated in situ from hydrazonoyl halides, are commonly used as the 1,3-dipole, which then react with monosubstituted alkynes.[11]
A notable variation is the use of sydnones as stable 1,3-dipolar species that react with α,β-unsaturated ketones to furnish 1,3,4-trisubstituted pyrazoles.[8] This one-pot synthesis is carried out in dry xylene and provides a facile route to the desired products.[8]
Caption: [3+2] Cycloaddition for 1,3,4-trisubstituted pyrazole synthesis.
Vilsmeier-Haack Reaction Strategy
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13][14][15][16] While not a direct method for constructing the pyrazole ring, it is an invaluable tool for introducing a formyl group at the 4-position of a pre-existing pyrazole, which can then be further elaborated to afford 1,3,4-trisubstituted derivatives.[17]
Typically, a 1,3-disubstituted pyrazole is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like DMF) to yield the corresponding 4-formylpyrazole.[13][15] This aldehyde functionality serves as a versatile handle for a wide range of subsequent transformations, including oxidation, reduction, and condensation reactions, to install the desired substituent at the 4-position.
Multicomponent and One-Pot Reactions
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single operation.[6][18][19][20][21] Several MCRs have been developed for the regioselective synthesis of polysubstituted pyrazoles.
One such strategy involves the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds.[19][20] This reaction proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization to furnish the desired 3,4,5-trisubstituted pyrazoles.[19][20] By careful selection of the starting materials, this method can be adapted to yield 1,3,4-trisubstituted products.
Comparative Overview of Synthetic Methods
| Method | Key Features | Advantages | Limitations |
| Condensation of Hydrazones with Nitroolefins | Base-mediated, reversed regioselectivity | Excellent regioselectivity for 1,3,4-isomers, good functional group tolerance.[7] | Requires strong base and acid quench, potential for side reactions. |
| [3+2] Cycloaddition | Convergent synthesis | High versatility, broad substrate scope, often good regiocontrol.[8][10][11] | May require in situ generation of unstable intermediates, regioselectivity can be an issue with some substrates. |
| Vilsmeier-Haack Strategy | Functionalization of pre-formed pyrazoles | Reliable for introducing a C4-substituent, versatile for further modifications.[17] | A multi-step process, not a de novo ring synthesis. |
| Multicomponent Reactions | One-pot synthesis | High efficiency, operational simplicity, atom economy.[19][20][21] | Optimization of reaction conditions for three or more components can be challenging. |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Significantly reduced reaction times, often improved yields.[22][23][24] | Requires specialized equipment, scalability can be a concern. |
Detailed Experimental Protocols
Protocol 1: Base-Mediated Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins
This protocol is adapted from the work of Deng and Mani, which describes a novel synthesis with reversed regioselectivity.[7]
Materials:
-
Appropriate hydrazone (1.0 mmol)
-
Nitroolefin (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Trifluoroacetic acid (TFA) (3.0 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the hydrazone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add t-BuOK (2.0 mmol) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the nitroolefin (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of TFA (3.0 mmol).
-
Stir the mixture at room temperature for an additional 1 hour.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,3,4-trisubstituted pyrazole.
Protocol 2: One-Pot Synthesis of 1,3,4-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition of Sydnones with α,β-Unsaturated Ketones
This protocol is based on the facile one-pot synthesis described by Chen et al.[8]
Materials:
-
3-Arylsydnone (1.0 mmol)
-
α,β-Unsaturated ketone (1.1 mmol)
-
Dry xylene (15 mL)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylsydnone (1.0 mmol) and the α,β-unsaturated ketone (1.1 mmol) in dry xylene (15 mL).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent (e.g., petroleum ether/ethyl acetate) to yield the pure 1,3,4-trisubstituted pyrazole.
Conclusion and Future Outlook
The regioselective synthesis of 1,3,4-trisubstituted pyrazoles remains a vibrant area of chemical research, driven by the significant biological activities of these compounds. The methodologies outlined in this guide, from classic condensation reactions to modern multicomponent and catalyzed approaches, provide a robust toolkit for researchers. The choice of synthetic route will ultimately be governed by the specific target molecule and the availability of starting materials. Future developments in this field will likely focus on the discovery of even more efficient, sustainable, and stereoselective methods to access these valuable heterocyclic scaffolds, further empowering drug discovery and development efforts.
References
- Chen, F., Liu, F., & Chen, S.-L. (2013). A facile access to 1,3,4-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of 3-arylsydnones with α,β-unsaturated ketones.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178–258.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.
- Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. School of Chemical Science and Technology, Yunnan University.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Kim, H.-S., Kim, S.-H., & Kim, J. N. (2007). Expeditious Synthesis of 1,3,4-Trisubstituted Pyrazoles from Baylis-Hillman Adducts. Bulletin of the Korean Chemical Society, 28(10), 1835-1838.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies. (n.d.). Taylor & Francis Online.
- Schrecker, L., Dickhaut, J., Holtze, C., & Hii, K. K. M. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Digital Discovery, 1(5), 629-635.
- Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amin
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. (n.d.).
- Reddy, C. R., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4766-4774.
- Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307–1310.
- Knorr Pyrazole Synthesis. (n.d.).
- One-pot synthesis of trisubstituted pyrazoles via multicomponent approach. (2011). Journal of the Serbian Chemical Society, 76(8), 1085-1092.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). The Journal of Organic Chemistry, 80(9), 4766-4774.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.).
- Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (n.d.). PubMed Central.
- Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.).
- Microwave‐Assisted Solution‐Phase Synthesis of 1,4,5‐Trisubstituted Pyrazoles. (2003).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (n.d.).
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. (n.d.).
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). The Journal of Organic Chemistry.
- An, G., et al. (2016). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 18(16), 4036–4039.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (n.d.).
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 8. A facile access to 1,3,4-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of 3-arylsydnones with α,β-unsaturated ketones | Semantic Scholar [semanticscholar.org]
- 9. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijacskros.com [ijacskros.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-pot synthesis of trisubstituted pyrazoles via multicomponent approach | Semantic Scholar [semanticscholar.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Knorr Pyrazole Synthesis: A Comprehensive Guide to the Preparation of 4-Arylpyrazole Derivatives
Introduction: The Enduring Significance of 4-Arylpyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1] Among its many derivatives, the 4-arylpyrazole scaffold holds a position of particular prominence. This structural motif is embedded in a wide array of pharmacologically active agents, including the celebrated COX-2 inhibitor Celecoxib, highlighting its importance in drug discovery and development.[2] The Knorr pyrazole synthesis, a classic name reaction dating back to 1883, remains one of the most robust and widely utilized methods for constructing this valuable heterocyclic system.[1][3] This application note provides a detailed exploration of the Knorr synthesis for preparing 4-arylpyrazole derivatives, offering in-depth mechanistic insights, validated experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Chemical Causality of the Knorr Reaction
The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4][5] The reaction is typically facilitated by an acid catalyst, which plays a crucial role in activating the carbonyl groups for nucleophilic attack.[2][6]
The accepted mechanism proceeds through the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity and accelerating this step. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step is also acid-catalyzed, with protonation of the second carbonyl group making it more susceptible to attack.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a dihydroxypyrazolidine, readily undergoes dehydration to form the stable, aromatic pyrazole ring. This final step is often the thermodynamic driving force for the reaction.
Caption: General mechanism of the Knorr pyrazole synthesis.
A critical consideration in the synthesis of substituted pyrazoles is regioselectivity , especially when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[3][4] The outcome is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions, most notably the pH. Acidic conditions can significantly influence the rate of both the initial imine formation and the subsequent cyclization step.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of 4-arylpyrazole derivatives. These are intended as robust starting points and may be optimized for different substrates and scales.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethyl-4-(phenylazo)-1H-pyrazole
This protocol is adapted from a procedure for the synthesis of 4-azopyrazoles.[7]
Materials:
-
3-(2-(4-chlorophenyl)hydrazono)pentane-2,4-dione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(2-(4-chlorophenyl)hydrazono)pentane-2,4-dione (0.01 mol) and phenylhydrazine (0.015 mol) in glacial acetic acid (15 mL).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-5 hours. The glacial acetic acid serves as both the solvent and the acid catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and then dried. The crude product can be further purified by recrystallization from ethanol to afford the pure 4-arylpyrazole derivative.
Protocol 2: General Procedure for the Synthesis of 1,5-Diarylpyrazole-3-carboxylates
This protocol is based on the synthesis of Celecoxib analogues and other diarylpyrazoles.[8]
Materials:
-
Appropriate sodium salt of a 1,3-diketone (1 mol)
-
Substituted phenylhydrazine hydrochloride (1 mol)
-
Glacial Acetic Acid
-
Methanol
-
Standard laboratory glassware
-
Heating mantle and stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing glacial acetic acid (30 mL), add the sodium salt of the diketone (1 mol) and the substituted phenylhydrazine hydrochloride (1 mol).
-
Heating: The mixture is heated to reflux for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried.
-
Purification: The crude product is washed with diethyl ether and then recrystallized from methanol to yield the pure 1,5-diarylpyrazole derivative.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Optimization of Reaction Parameters
The success of the Knorr pyrazole synthesis often hinges on the careful optimization of reaction conditions. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate, yield, and purity of the final 4-arylpyrazole product.
| Parameter | Variation | Effect on Reaction | Rationale & Insights |
| Catalyst | No Catalyst | Slow or no reaction | Acid catalysis is generally required to activate the carbonyl groups. |
| Acetic Acid | Effective | Often used as both a solvent and a catalyst, providing a weakly acidic medium that promotes the reaction without causing significant side product formation. | |
| Mineral Acids (e.g., HCl, H₂SO₄) | Can be effective but may lead to side reactions | Stronger acids can accelerate the reaction but may also promote degradation of starting materials or products, especially at elevated temperatures. | |
| Lewis Acids (e.g., ZnO) | Can be highly effective, especially in "green" protocols | Lewis acids can coordinate to the carbonyl oxygen, enhancing its electrophilicity. Some Lewis acids can be recovered and reused.[3] | |
| Solvent | Ethanol | Commonly used polar protic solvent | Generally effective, but may lead to mixtures of regioisomers with unsymmetrical diketones.[3] |
| Glacial Acetic Acid | Excellent choice | As mentioned, it serves a dual role. Its high boiling point allows for reactions at elevated temperatures. | |
| Aprotic Dipolar Solvents (e.g., DMF, DMSO) | Can improve regioselectivity | These solvents have been shown to favor the formation of a single regioisomer in some cases.[3] | |
| Solvent-free | "Green" chemistry approach | Can be effective, especially with microwave irradiation, reducing waste and simplifying work-up. | |
| Temperature | Room Temperature | Generally slow | While some highly reactive substrates may react at room temperature, heating is typically required. |
| Reflux (80-120°C) | Optimal for many syntheses | Provides the necessary activation energy for the cyclization and dehydration steps. | |
| Microwave Irradiation | Rapid reaction times | Can significantly accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficiently acidic conditions.- Low reaction temperature or short reaction time.- Impure starting materials. | - Add a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl).- Increase the reaction temperature and/or prolong the reaction time, monitoring by TLC.- Purify the 1,3-dicarbonyl compound and hydrazine before use. |
| Formation of Regioisomeric Mixture | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - Attempt the reaction in an aprotic dipolar solvent like DMF or DMSO, which can enhance regioselectivity.[3]- If inseparable, consider a different synthetic route that offers better regiocontrol. |
| Side Product Formation | - Reaction temperature is too high or reaction time is too long.- Presence of impurities in the starting materials. | - Optimize the reaction temperature and time to minimize product degradation.- Ensure the purity of the reactants. |
| Difficulty in Product Isolation/Purification | - Product is an oil and does not crystallize.- Product is highly soluble in the recrystallization solvent. | - If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purification by column chromatography is necessary.- For recrystallization, carefully choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system may be effective. |
Scope and Limitations
The Knorr pyrazole synthesis is a versatile reaction with a broad substrate scope. A wide variety of substituents on both the arylhydrazine and the 1,3-dicarbonyl compound are generally well-tolerated.
Well-tolerated functionalities:
-
On the arylhydrazine: Electron-donating and electron-withdrawing groups on the aromatic ring are generally compatible.
-
On the 1,3-dicarbonyl compound: Alkyl, aryl, and trifluoromethyl groups are commonly used.
Limitations:
-
Regioselectivity: As previously discussed, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers, which may be difficult to separate.
-
Steric Hindrance: Highly sterically hindered 1,3-dicarbonyl compounds or hydrazines may react slowly or not at all.
-
Sensitive Functional Groups: Substrates with functional groups that are sensitive to acidic conditions and heat may not be suitable for the standard Knorr synthesis. In such cases, milder reaction conditions or the use of protecting groups may be necessary.
Conclusion
The Knorr pyrazole synthesis remains a powerful and indispensable tool for the synthesis of 4-arylpyrazoles. Its operational simplicity, broad substrate scope, and the pharmacological importance of its products ensure its continued relevance in both academic and industrial research. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this classic reaction to efficiently access a diverse range of valuable 4-arylpyrazole derivatives.
References
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Dawson, P. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7989. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- El-Sayed, M. A. A., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 10(59), 35917–35932. [Link]
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
- ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
- Slideshare. (2017). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- ResearchGate. (2021).
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- ResearchGate. (2018).
- ResearchGate. (2021). Optimization of the reaction conditions for the synthesis of pyrazole.... [Link]
- ACS Publications. (2012).
- ResearchGate. (2021).
- Merck Index. (1968). Knorr Pyrazole Synthesis. In The Merck Index of Chemicals and Drugs (8th ed., p. 1245). Merck & Co.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Abstract
The pyrazole nucleus is a cornerstone scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents, from blockbuster anti-inflammatory drugs to targeted cancer therapies.[1][2] The 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, stands out as one of the most powerful and versatile strategies for the regioselective synthesis of these five-membered N-heterocycles.[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the mechanistic principles, practical application notes for experimental design, and detailed, validated protocols for synthesizing substituted pyrazoles using this elegant transformation.
Mechanistic Foundations: The [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the combination of a 4π-electron component, the 1,3-dipole , with a 2π-electron component, the dipolarophile , to form a five-membered ring. The reaction proceeds through a concerted, single-step mechanism via a six-electron aromatic transition state, making it highly stereospecific.[4]
The Key Reactants
-
1,3-Dipoles for Pyrazole Synthesis: These are molecules with delocalized electrons across three atoms, possessing a positive and negative charge. For pyrazole synthesis, the most relevant dipoles are diazo compounds (e.g., diazomethane, ethyl diazoacetate) and in situ generated nitrilimines .[5][6][7]
-
Dipolarophiles: These are typically π-systems that react with the dipole. Alkynes are the most common dipolarophiles for the direct synthesis of aromatic pyrazoles.[8][9] Alkenes can also be used, which initially form non-aromatic pyrazoline intermediates that can be subsequently oxidized or undergo elimination to yield the target pyrazole.[3][10]
Understanding Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) Theory
The regiochemical outcome of the cycloaddition—which end of the dipole connects to which end of the dipolarophile—is governed by the interaction between the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap.
The relative energies of these orbitals, and thus the regioselectivity, are dictated by the electronic nature of the substituents on both the dipole and the dipolarophile. Generally, the reaction is controlled by the interaction of the HOMO of one component with the LUMO of the other (HOMOdipole-LUMOdipolarophile or HOMOdipolarophile-LUMOdipole). The favored regioisomer results from the combination that allows for the largest orbital coefficient overlap at the termini.[4][11]
Caption: FMO interactions governing the 1,3-dipolar cycloaddition.
Application Notes: Guiding Experimental Design
The success of a pyrazole synthesis via 1,3-dipolar cycloaddition hinges on the careful selection of reactants and conditions.
Choice of 1,3-Dipole: A Critical Decision
-
Diazo Compounds: These are versatile dipoles but can be unstable and potentially explosive, requiring careful handling. They are often generated in situ to mitigate these risks. For instance, N-tosylhydrazones can be treated with a base to furnish diazo compounds, which are immediately trapped by a suitable dipolarophile.[10] The electronic properties of the diazo compound heavily influence reactivity; electron-withdrawing groups (like in ethyl diazoacetate) increase stability but may decrease reactivity compared to more nucleophilic diazoalkanes.[12]
-
Nitrilimines: These highly reactive dipoles are almost exclusively generated in situ from precursors like hydrazonoyl halides (e.g., chlorides or bromides) by treatment with a non-nucleophilic base such as triethylamine (TEA).[3][13] This method is exceptionally reliable and avoids the handling of hazardous diazo compounds, making it a preferred choice in many drug discovery settings. The slow addition of the base is crucial to keep the concentration of the transient nitrilimine low, preventing self-dimerization.
The Dipolarophile: Pathway to the Final Product
-
Alkynes: The reaction of a 1,3-dipole with an alkyne directly yields the aromatic pyrazole ring, making this the most convergent approach. The reaction's regioselectivity is a key consideration. For terminal alkynes, steric hindrance and electronic effects typically direct the larger substituent to the C5 position of the pyrazole.
-
Alkyne Surrogates: In some cases, alkynes can be difficult to prepare or may lead to poor regioselectivity. An advanced strategy is to use an "alkyne surrogate," such as an α-bromoalkene.[3] The cycloaddition initially forms a brominated pyrazoline intermediate, which then undergoes a spontaneous or base-induced elimination of HBr to afford the aromatic pyrazole. This approach can provide excellent control over regioselectivity.[3]
Caption: Synthetic routes to pyrazoles using alkynes vs. alkyne surrogates.
Controlling Regioselectivity
Predicting and controlling the final substitution pattern is paramount. The following table summarizes general regiochemical trends based on FMO theory for the reaction between substituted diazoalkanes and terminal alkynes.
| Diazoalkane (R¹CHN₂) | Alkyne (HC≡CR²) | Major Regioisomer | Rationale |
| R¹ = Alkyl (EDG) | R² = Alkyl (EDG) | Mixture often observed | Small difference in orbital coefficients and energies. |
| R¹ = Alkyl (EDG) | R² = EWG (e.g., CO₂Et) | 3-Alkyl-5-EWG-pyrazole | Dominated by HOMO(dipole)-LUMO(dipolarophile) interaction.[6] |
| R¹ = EWG (e.g., CO₂Et) | R² = Alkyl (EDG) | 3-EWG-5-Alkyl-pyrazole | Dominated by HOMO(dipolarophile)-LUMO(dipole) interaction. |
| R¹ = EWG (e.g., CO₂Et) | R² = EWG (e.g., CO₂Et) | Low reactivity | Both HOMO-LUMO gaps are large; reaction may require heat. |
Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Regioselectivity can be complex and exceptions exist.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of polysubstituted pyrazoles.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole via Nitrilimine Intermediate
This protocol describes the reaction of a hydrazonoyl chloride with a terminal alkyne, a highly reliable method for producing 1,3,5-trisubstituted pyrazoles.[3]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-(4-chlorophenyl)benzohydrazonoyl chloride | 265.14 | 265 mg | 1.0 mmol |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 mmol |
| Triethylamine (TEA) | 101.19 | 0.21 mL | 1.5 mmol |
| Chloroform (anhydrous) | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-(4-chlorophenyl)benzohydrazonoyl chloride (265 mg, 1.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).
-
Dissolve the solids in 10 mL of anhydrous chloroform.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.21 mL, 1.5 mmol) dropwise over 10 minutes using a syringe. Causality Note: Slow addition is critical to prevent the dimerization of the highly reactive nitrilimine intermediate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazonoyl chloride is consumed.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR (NOESY) experiments.
Protocol 2: Catalyst-Free Synthesis of a Pyrazole-4-carboxylate from Ethyl Diazoacetate
This protocol details a thermal, solvent-free cycloaddition, representing a green chemistry approach.[9]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| Ethyl diazoacetate | 114.10 | 114 mg (0.10 mL) | 1.0 mmol |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 142 mg (0.12 mL) | 1.0 mmol |
Procedure:
-
Caution: Ethyl diazoacetate is toxic and potentially explosive. All operations should be performed in a well-ventilated fume hood behind a blast shield.
-
In a 10 mL vial equipped with a small magnetic stir bar, carefully add dimethyl acetylenedicarboxylate (0.12 mL, 1.0 mmol).
-
Add ethyl diazoacetate (0.10 mL, 1.0 mmol) to the vial.
-
Seal the vial with a screw cap and place it in a pre-heated oil bath at 80 °C.
-
Stir the neat mixture for 4-6 hours. The reaction mixture will typically solidify or become highly viscous upon completion. Monitor by TLC if desired by dissolving a small aliquot in ethyl acetate. Causality Note: The absence of solvent and catalyst makes this an atom-economical and environmentally friendly method. The elevated temperature provides the necessary activation energy for the cycloaddition.
-
Workup: Cool the reaction to room temperature. The product, dimethyl 1-(ethoxycarbonyl)-1H-pyrazole-3,4-dicarboxylate, often crystallizes directly and is of high purity.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water or purified via a short silica plug.
-
Characterization: Confirm the structure by NMR and MS analysis.
Experimental Workflow and Data Summary
The general workflow for pyrazole synthesis via 1,3-dipolar cycloaddition is outlined below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes & Protocols: Developing Fluorescent Probes from the 4-(4-Chlorophenyl)-1H-Pyrazole Scaffold
Abstract
The 1H-pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives are known for their synthetic versatility, remarkable optical properties, and biocompatibility, making them ideal candidates for developing fluorescent probes for bioimaging.[2][3] This guide provides a comprehensive overview of the principles, synthesis, characterization, and application of novel fluorescent probes derived from the 4-(4-chlorophenyl)-1H-pyrazole core. We will delve into the rationale behind the molecular design, provide detailed, field-proven protocols for synthesis and photophysical analysis, and demonstrate their application in live-cell imaging.
Part I: The Rationale - Designing Probes from the Pyrazole Core
The successful design of a fluorescent probe requires a delicate balance between optical performance, chemical stability, and biocompatibility.[] The this compound scaffold serves as an excellent foundation due to its rigid, planar structure which often contributes to higher fluorescence quantum yields. The core structure itself can be synthetically modified at several positions to tune its electronic and photophysical properties.
A typical fluorescent probe consists of three key components: a fluorophore (the signaling unit), a recognition site (the reactive or binding unit), and a linker.[5] The design strategy revolves around modulating the interaction between these components.
Key Design Principles:
-
Fluorophore Selection: The pyrazole ring itself is part of the core fluorophoric system. Its fluorescence can be modulated by attaching electron-donating or electron-withdrawing groups. This allows for tuning of emission wavelengths and other photophysical properties.[6]
-
Recognition Moiety: This is the "smart" part of the probe that interacts with the target analyte (e.g., a specific ion, reactive oxygen species, or biomolecule). The choice of this group dictates the probe's selectivity.
-
Sensing Mechanism: The interaction between the recognition moiety and the analyte triggers a change in the fluorophore's emission. Common mechanisms include:
-
Intramolecular Charge Transfer (ICT): The analyte alters the electron density of the recognition group, which in turn affects the charge transfer characteristics of the entire molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength.[3]
-
Photoinduced Electron Transfer (PET): In the "off" state, a PET process from a donor (often the recognition site) to the excited fluorophore quenches fluorescence. Binding of the analyte to the donor suppresses PET, "turning on" fluorescence.[3]
-
Below is a logical workflow for the development of a novel fluorescent probe, from conceptual design to application.
Caption: Workflow for Fluorescent Probe Development.
Part II: Synthesis of a Pyrazole-Based Probe
Here, we present a representative protocol for synthesizing a "turn-on" fluorescent probe for detecting metal ions, starting from the this compound scaffold. The strategy involves a Vilsmeier-Haack formylation to introduce an aldehyde group, which is then condensed with a suitable recognition moiety.
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[7] This aldehyde then serves as a versatile chemical handle for further functionalization. Condensation with a receptor containing a nitrogen or sulfur atom can create a Schiff base or similar structure that acts as a chelating site for metal ions, often quenching fluorescence via a PET mechanism. Upon metal binding, this quenching is inhibited, leading to a "turn-on" response.[8]
Caption: Synthetic Pathway for a Pyrazole-Based Probe.
Protocol 2.1: Synthesis of this compound-5-carbaldehyde
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq.) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde intermediate.
-
Protocol 2.2: Synthesis of the Final Probe via Condensation
-
Materials:
-
This compound-5-carbaldehyde (from Protocol 2.1)
-
Hydrazine derivative (e.g., 2-hydrazinobenzothiazole) (1.1 eq.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser
-
-
Procedure:
-
Dissolve the aldehyde intermediate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.1 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part III: Photophysical Characterization
Once synthesized and purified, the probe's photophysical properties must be thoroughly characterized to understand its performance.[9] This involves determining its absorption and emission wavelengths, brightness (quantum yield), and Stokes shift.
Caption: Workflow for Photophysical Characterization.
Protocol 3.1: Determining Absorption and Emission Spectra
-
Instrumentation: UV-Vis Spectrophotometer, Fluorometer.
-
Procedure:
-
Prepare a stock solution of the probe in a spectroscopic grade solvent (e.g., DMSO, ethanol, or PBS). A typical concentration is 1-10 mM.
-
Prepare a dilute solution (e.g., 1-10 µM) from the stock solution in the desired solvent.
-
Absorption: Using a UV-Vis spectrophotometer, record the absorbance spectrum against a solvent blank. Identify the wavelength of maximum absorbance (λ_abs_max).[9]
-
Emission: Using a fluorometer, set the excitation wavelength to the determined λ_abs_max. Scan a range of higher wavelengths to record the emission spectrum and identify the wavelength of maximum emission (λ_em_max).[10]
-
Excitation: Set the emission monochromator to λ_em_max and scan a range of lower wavelengths to record the excitation spectrum. This spectrum should resemble the absorption spectrum.[11]
-
Stokes Shift: Calculate the Stokes shift in nanometers: Stokes Shift = λ_em_max - λ_abs_max. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.[]
-
Protocol 3.2: Relative Fluorescence Quantum Yield (Φ_F) Determination
The relative method is most common and involves comparing the probe's fluorescence to a well-characterized standard with a known quantum yield.[12][13]
-
Materials:
-
Purified probe sample.
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Rhodamine 6G in ethanol, Φ_F = 0.95). The standard should absorb at a similar wavelength to the sample.[13]
-
Spectroscopic grade solvents.
-
-
Procedure:
-
Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbances at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]
-
For each dilution, measure the absorbance at the excitation wavelength (A).
-
For each dilution, measure the fluorescence emission spectrum and calculate the integrated fluorescence intensity (I), which is the area under the emission curve.[12]
-
Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the sample and the standard.
-
Determine the gradient (Grad) of the straight line for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[13]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients for the sample and reference.
-
n_s and n_r are the refractive indices of the sample and reference solvents (if they are different).
-
-
Table 1: Example Photophysical Data for a Novel Pyrazole Probe
| Parameter | Value | Conditions |
| λ_abs_max | 385 nm | 10 µM in PBS, pH 7.4 |
| λ_em_max | 490 nm | Ex. at 385 nm |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ | at 385 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.05 (free), 0.65 (+Zn²⁺) | Relative to Quinine Sulfate |
| Stokes Shift | 105 nm | - |
Part IV: Application in Live-Cell Imaging
The ultimate test for a new probe is its performance in a biological environment. This protocol outlines the general steps for imaging intracellular analytes in live cells using confocal microscopy.
Protocol 4.1: Live-Cell Staining and Imaging
-
Materials:
-
HeLa cells (or other suitable cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Probe stock solution (e.g., 1-10 mM in DMSO).
-
Confocal microscope with appropriate filter sets.
-
Glass-bottom imaging dishes.
-
-
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency. It is crucial to maintain healthy cells for the duration of the experiment.[14]
-
Probe Loading:
-
Prepare a working solution of the probe (e.g., 1-10 µM) in serum-free medium from the DMSO stock.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells gently two or three times with warm PBS or fresh medium to remove excess probe and reduce background fluorescence.[15]
-
Imaging:
-
Add fresh culture medium to the dish.
-
Place the dish on the stage of the confocal microscope, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Excite the probe using the appropriate laser line (e.g., 405 nm for a probe absorbing near 385 nm) and collect the emission using a filter that captures the expected fluorescence (e.g., 450-550 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[14]
-
-
Analyte Stimulation (Optional): To test the probe's response, acquire a baseline image, then treat the cells with a stimulus (e.g., a solution containing the target metal ion or a drug that induces ROS production) and capture a time-lapse series of images to monitor the change in fluorescence intensity.
-
Data Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in the cells before and after stimulation.
-
References
- Royal Society of Chemistry. (2024).
- BOC Sciences. (n.d.). Designing Molecular Fluorescent Probes.
- Scientific.Net. (n.d.). The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions.
- Tigreros, A., & Portilla, J. (2021). s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Current Chinese Science, 1(2), 197-206.
- Bentham Science. (2021).
- National Institutes of Health (NIH). (2024).
- ResearchGate. (n.d.).
- Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
- BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- National Institutes of Health (NIH). (n.d.).
- ACS Publications. (2019). Design Principles, Sensing Mechanisms, and Applications of Highly Specific Fluorescent Probes for HOCl/OCl–. Accounts of Chemical Research.
- ResearchGate. (n.d.). Photophysical and electrochemical studies of highly fluorescent pyrazole and imidazole containing heterocycles | Request PDF.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (2019). Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging.
- National Institutes of Health (NIH). (n.d.). Design strategies for organelle-selective fluorescent probes: where to start?. PMC.
- Kumar, S. (2022). Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues.
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- ACS Publications. (2017).
- Kumar, S. (2022). Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Freie Universität Berlin.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- JASCO Inc. (n.d.). Fluorescence Spectroscopy (The Basics).
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Semantic Scholar. (2019). Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging.
- GlobeNewswire. (n.d.).
- Promega Corporation. (n.d.).
- ACS Publications. (n.d.). Fluorescence Spectroscopy: A Powerful Technique for the Noninvasive Characterization of Artwork. Accounts of Chemical Research.
- Wikipedia. (n.d.). Fluorescence spectroscopy.
- Thermo Fisher Scientific. (n.d.). Imaging protocol handbook.
- ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- ACS Publications. (2010).
- MDPI. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes.
- PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. jascoinc.com [jascoinc.com]
- 11. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Synthesis of Pyrazole-Fused Heterocycles: A Guide for Medicinal Chemists
Introduction: The Enduring Significance of Pyrazole-Fused Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of approved therapeutic agents.[3][4] The fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidines and pyridines, gives rise to a privileged class of compounds with a broad spectrum of biological activities, including potent kinase inhibition, making them highly valuable in the development of targeted therapies for cancer and inflammatory diseases.[5][6][7][8][9][10][11][12]
This technical guide provides an in-depth exploration of the synthesis of key pyrazole-fused heterocyclic compounds. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to empower researchers in their quest for novel therapeutic agents. The protocols described herein are designed to be self-validating, with clear guidance on characterization and purification to ensure the integrity of the synthesized molecules.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold for Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as structural isosteres of adenine, a fundamental component of DNA and RNA. This structural mimicry allows them to effectively interact with the ATP-binding sites of various kinases, leading to their investigation as potent inhibitors in oncology.[5][11] A common and effective strategy for their synthesis involves the construction of a substituted aminopyrazole precursor followed by cyclization with a one-carbon synthon.
Synthetic Strategy: From Aminopyrazole Carbonitrile to the Fused Bicyclic Core
A robust and frequently employed route commences with the synthesis of a 5-amino-1H-pyrazole-4-carbonitrile intermediate. This is typically achieved through the condensation of a suitable active methylene compound with a hydrazine derivative. The resulting aminopyrazole is then cyclized using reagents like formamide or formic acid to furnish the pyrazolo[3,4-d]pyrimidine scaffold.[5][12]
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole
Introduction: The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The synthesis of 4-(4-chlorophenyl)-1H-pyrazole, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate these challenges. We will dissect the primary synthetic pathway, offer in-depth troubleshooting advice in a direct question-and-answer format, and provide optimized protocols to facilitate high-yield, reproducible synthesis.
Section 1: Foundational Synthetic Pathway
The most reliable and regioselective route to this compound avoids the potential isomeric mixtures common in classical Knorr syntheses using unsymmetrical 1,3-dicarbonyls[1]. This strategy is a two-stage process:
-
Stage 1: Vilsmeier-Haack Reaction: Synthesis of the key intermediate, 2-(4-chlorophenyl)-3-(dimethylamino)acrolein, from 4-chlorophenylacetic acid.
-
Stage 2: Cyclocondensation: Reaction of the acrolein intermediate with hydrazine to form the final pyrazole ring.
This approach ensures the 4-chlorophenyl group is unambiguously positioned at the C4 position of the pyrazole ring.
Core Reaction Mechanism
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.
Part A: Issues Related to the Vilsmeier-Haack Reaction (Stage 1)
Question 1: My yield of the acrolein intermediate is very low or zero. What are the most common causes?
Answer: Low or no yield in the Vilsmeier-Haack reaction is a frequent problem that typically points to issues with the reagents or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The success of the reaction is critically dependent on the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt)[2][3].
-
Solution: Use fresh, anhydrous N,N-dimethylformamide (DMF). DMF is hygroscopic and can degrade to dimethylamine, which consumes the reagent[4]. Similarly, ensure your phosphorus oxychloride (POCl₃) is of high purity and has been stored under anhydrous conditions. Wafting the DMF bottle for a faint fishy smell can be a quick (though not quantitative) check for degradation[4].
-
-
Cause 2: Sub-optimal Stoichiometry. The molar ratio of POCl₃ to DMF and the substrate is crucial.
-
Solution: An excess of the Vilsmeier reagent is often necessary. A good starting point is to use 1.5 to 3 equivalents of the pre-formed reagent relative to the 4-chlorophenylacetic acid[2].
-
-
Cause 3: Incorrect Temperature Control. The formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to reagent decomposition.
-
Solution: Prepare the reagent at 0 °C by adding POCl₃ dropwise to chilled DMF. Once the reagent is formed, the subsequent reaction with the aryl acetic acid may require heating (e.g., 65–75 °C) to proceed at a reasonable rate[5].
-
Question 2: The reaction mixture becomes an unstirrable solid during reagent formation. How can I prevent this?
Answer: Precipitation of the Vilsmeier reagent from the reaction solvent is a known issue, especially if the concentration is high.
-
Solution 1: Solvent Choice. While DMF is the reactant, using a co-solvent like dichloromethane (DCM) or chloroform can help maintain homogeneity.
-
Solution 2: Mechanical Agitation. For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through more viscous phases or slurries.
-
Solution 3: Order of Addition. Consider adding the POCl₃ to a solution of the substrate in DMF, rather than pre-forming the reagent in neat DMF. This keeps the reagent concentration lower throughout the addition.
Question 3: My NMR analysis shows multiple products, suggesting side reactions. What are they and how can I avoid them?
Answer: Side reactions in the Vilsmeier-Haack process often involve over-reaction or reactions with sensitive functional groups.
-
Side Product 1: Diformylation. Highly activated aromatic rings can undergo formylation at multiple positions[1]. While less common for phenylacetic acid, it's a possibility.
-
Mitigation: Use milder conditions—lower the reaction temperature and shorten the reaction time. Carefully control the stoichiometry to avoid a large excess of the Vilsmeier reagent[1].
-
-
Side Product 2: Decarboxylation. Phenylacetic acids can be susceptible to decarboxylation under harsh acidic and high-temperature conditions, leading to the formation of (4-chlorophenyl)methane derivatives.
-
Mitigation: Avoid excessive heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint before significant degradation occurs.
-
Part B: Issues Related to the Cyclocondensation Reaction (Stage 2)
Question 4: The final cyclization to the pyrazole is slow or incomplete. How can I improve the reaction rate and conversion?
Answer: The cyclocondensation of the enaminone-like acrolein with hydrazine is generally efficient, but several factors can hinder its performance.
-
Cause 1: Hydrazine Quality. Hydrazine, especially as hydrate, can degrade over time. Its quality is paramount.
-
Solution: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. Ensure it has been stored properly under an inert atmosphere. The use of a slight excess (1.1–1.5 equivalents) can help drive the reaction to completion.
-
-
Cause 2: Sub-optimal pH. The reaction involves nucleophilic attack and dehydration steps, which can be pH-sensitive[6].
-
Solution: The reaction is often performed in a protic solvent like ethanol or methanol. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the cyclization and subsequent dehydration to the aromatic pyrazole[7].
-
-
Cause 3: Insufficient Temperature. While the reaction often proceeds at room temperature, some systems require thermal energy to overcome the activation barrier for the final dehydration step.
-
Solution: If the reaction is sluggish at room temperature, gentle heating to reflux (e.g., in ethanol) can significantly increase the rate[7]. Monitor via TLC to avoid decomposition.
-
Question 5: I am getting a mixture of products instead of the clean 4-aryl pyrazole. What are the likely impurities?
Answer: While this route is highly regioselective, impurities can arise from incomplete reaction or side reactions of the hydrazine.
-
Impurity 1: Unreacted Acrolein Intermediate. If the reaction is not complete, the starting material will remain.
-
Identification & Removal: This impurity is more polar than the pyrazole product. It can be identified by TLC and removed by silica gel column chromatography or by recrystallization, as its solubility will differ from the product[8].
-
-
Impurity 2: Hydrazone Intermediate. The initial condensation product is a hydrazone, which must cyclize and dehydrate. Incomplete dehydration can leave this intermediate.
-
Identification & Removal: This intermediate is also more polar than the final product. It can be identified by the presence of characteristic N-H and C=N signals in the NMR spectrum that differ from the aromatic pyrazole signals. Driving the reaction to completion with heat or acid catalysis is the best preventative measure. Purification can be achieved via chromatography.
-
-
Impurity 3: Products from Hydrazine Self-Condensation. Although less common under controlled conditions, hydrazine can undergo side reactions.
-
Mitigation: Avoid excessively high temperatures for prolonged periods. Use the recommended stoichiometry and do not use a large excess of hydrazine.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)acrolein (Intermediate)
This protocol is adapted from established Vilsmeier-Haack procedures[2].
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the chilled DMF over 30-45 minutes. Maintain the temperature below 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
-
Addition of Substrate: Dissolve 4-chlorophenylacetic acid (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 65-75 °C. Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate/Hexane) until the starting material is consumed (typically 12-20 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 10-12 with a cold 50% NaOH solution. This hydrolysis step may require gentle heating (e.g., 50 °C) for an hour to ensure completion.
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethyl acetate or an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on typical cyclocondensation reactions of enaminones with hydrazine[7].
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(4-chlorophenyl)-3-(dimethylamino)acrolein intermediate (1.0 eq) in ethanol (approx. 5-10 mL per gram of substrate).
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. Add 3-5 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. If TLC indicates a slow reaction, heat the mixture to reflux for 1-3 hours.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly. If not, reduce the solvent volume using a rotary evaporator. Add cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography. A patent describes a method of purifying pyrazoles by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole[8].
Section 4: Data Interpretation and Optimization
Table 1: Optimization of Reaction Conditions
The following table provides a summary of how key variables can be adjusted to optimize the yield and purity of the final product.
| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Alternative Solvent) | Expected Outcome & Rationale |
| Solvent (Stage 2) | Ethanol | Toluene | Acetonitrile | Ethanol is a good protic solvent that facilitates proton transfer. Toluene allows for higher reflux temperatures and azeotropic removal of water, which can drive the final dehydration step. Acetonitrile is a polar aprotic solvent that may alter reaction kinetics. |
| Catalyst (Stage 2) | Acetic Acid (catalytic) | p-TsOH (catalytic) | No Catalyst | Acetic acid provides mild acidic catalysis. p-TsOH is a stronger acid and may accelerate the reaction but risks side reactions if not controlled. No catalyst may result in a slower reaction but can be effective if the substrate is reactive enough. |
| Temperature (Stage 2) | Room Temperature -> Reflux | 110 °C (Toluene Reflux) | Room Temperature | Increasing temperature generally increases the reaction rate but may also promote impurity formation. Optimization is key. |
| Typical Yield Range | 75-85% | 70-90% | 60-80% | Yields are highly dependent on the purity of the intermediate and the efficiency of the work-up and purification steps. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield issues.
References
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
- Black, D. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Chemeurope.com. (n.d.). Vilsmeier-Haack reaction.
- Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
- Deng, X., & Mani, N. S. (2006). Three-Component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 157. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-(4-CHLOROPHENYL)-3-(DIMETHYLAMINO)ACROLEIN.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Wan, J.-P., et al. (2021).
- Wikipedia. (2024). 3-Dimethylaminoacrolein. In Wikipedia.
- Fustero, S., et al. (2011). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1198–1207. [Link]
- Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1692. [Link]
- Isloor, A. M., et al. (2012). Synthesis, characterization, anticancer, and antioxidant activity of some new 1,2,4-triazolo[3,4-b][2][3][9]thiadiazole derivatives. Medicinal Chemistry Research, 22(8), 3795–3802. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Paal-Knorr Synthesis. (n.d.). Organic Chemistry Portal.
- Al-Adhami, K. H., et al. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Iraqi Journal of Science, 60(9), 2008-2020. [Link]
- Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 7, 1656–1662. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Vasin, V. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7229–7241. [Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack reaction [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-(4-chlorophenyl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the purification of crude 4-(4-chlorophenyl)-1H-pyrazole by recrystallization. Our goal is to blend theoretical principles with practical, field-proven insights to ensure you can confidently optimize your purification process.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds, but it is not without its challenges. This section addresses the most common issues encountered during the purification of this compound and provides a logical, step-by-step approach to resolving them.
Diagram: Troubleshooting Decision Tree
The following diagram outlines a decision-making workflow for diagnosing and solving common problems during the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
Q1: My product has "oiled out" instead of crystallizing. What causes this and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a combination of factors: the boiling point of the solvent is higher than the melting point of the solute, or the presence of significant impurities is depressing the melting point of your compound.
-
Causality: The high concentration of the solute upon initial cooling can lead to a localized supersaturation where the compound's melting point is below the solution's temperature.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to lower the saturation point[1][2].
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to ensure gradual cooling. This gives the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid[2].
-
Solvent System Change: If the problem persists, your chosen solvent may be unsuitable. Consider switching to a solvent with a lower boiling point or employing a mixed-solvent system where the compound has lower solubility.
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization[2].
-
Causality: For crystallization to occur, the solution must be saturated with the solute at a given temperature. If the concentration is below the saturation point, the solute will remain dissolved. Alternatively, a supersaturated solution can be stable without a surface or energy input to initiate crystal growth.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[1][3].
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for further crystal formation[1][3].
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration. Then, attempt the cooling process again[2][3].
-
Q3: My final yield of purified product is very low. How can I improve recovery?
A3: A low recovery indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration. This is a common optimization problem.
-
Causality: The yield is determined by the difference in the compound's solubility in the solvent at high and low temperatures. A low yield can result from using an excessive volume of solvent or choosing a solvent in which the compound has significant solubility even when cold[3].
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.
-
Maximize Cooling: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes. For even better recovery, using a freezer or a salt-ice bath can further decrease the compound's solubility[1].
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at 0°C. Refer to the solvent selection table in the FAQ section.
-
Second Crop: You can often recover more product from the mother liquor. Reduce its volume by 50-70% through evaporation and cool the concentrated solution to obtain a second, albeit likely less pure, crop of crystals[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. For pyrazole derivatives, several solvents and solvent systems are commonly effective[4][5]. Based on the structure of this compound (a moderately polar heterocyclic compound), the following are excellent starting points.
| Solvent/System | Type | Rationale & Use Case |
| Ethanol | Single Protic | A good general-purpose solvent for many pyrazoles. Easy to handle and evaporate. |
| Isopropanol | Single Protic | Similar to ethanol but less volatile; can sometimes offer a better solubility differential. Losses may be lower than with ethanol[6]. |
| Ethanol/Water | Mixed Protic | Excellent for moderately polar compounds. Dissolve the crude solid in a minimum of hot ethanol, then add hot water dropwise until the solution just becomes cloudy (turbid). Re-heat to clarify and then cool slowly[4][5]. |
| Hexane/Ethyl Acetate | Mixed Nonpolar/Polar | A versatile system. Dissolve in hot ethyl acetate (the "good" solvent) and add hot hexane (the "poor" solvent) until turbidity appears, then clarify with a drop of hot ethyl acetate before cooling[5][7]. |
| Acetone | Single Aprotic | Can be effective, but its low boiling point may require a larger volume. Often used in mixed systems with hexane[7][8]. |
Q2: How do I remove colored impurities during recrystallization?
A2: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by using activated charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent but before filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize[4].
-
Caution: Activated charcoal can also adsorb your desired product, leading to a lower yield. Use it sparingly and only when necessary.
Q3: What is the expected melting point of pure this compound, and why is it important?
A3: The reported melting point for this compound is 184-185°C [9]. Measuring the melting point of your recrystallized product is a crucial quality control step.
-
Purity Indicator: A pure crystalline solid has a sharp, well-defined melting point range (typically <1°C).
-
Impurity Effect: Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broader (melting over a wider temperature range). Comparing your experimental melting point to the literature value provides a reliable indication of purity.
Q4: Can recrystallization separate regioisomers?
A4: Yes, it is possible. If the synthesis of this compound produces a regioisomeric byproduct (e.g., this compound), recrystallization can be used for separation, provided the isomers have sufficiently different solubilities in the chosen solvent. This is known as fractional recrystallization and may require multiple, sequential recrystallization steps to achieve high purity of the desired isomer[4].
Protocols: Step-by-Step Methodologies
Diagram: General Recrystallization Workflow
Caption: High-level workflow for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent with a high-temperature coefficient of solubility for the compound is identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent (e.g., ethanol) in small portions while heating and stirring until the solvent is gently boiling. Continue adding solvent just until all the solid has dissolved[4].
-
Hot Filtration (if necessary): If there are insoluble impurities, or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation[4].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove the final traces of solvent.
-
Analysis: Determine the yield and measure the melting point to assess purity.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This method is ideal when no single solvent is suitable.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask on a hotplate.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., hot water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated[4][5].
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Solubility of Things. (n.d.). Pyrazole.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 4-aryl-1H-pyrazoles
Welcome to the technical support center for the synthesis of 4-aryl-1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section focuses on specific problems you might encounter in the lab, offering explanations for the underlying chemistry and providing actionable protocols to get your synthesis back on track.
Question 1: My reaction is producing a significant amount of a regioisomeric pyrazole. How can I improve the regioselectivity for the desired 4-aryl-1H-pyrazole?
Answer:
The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the Knorr pyrazole synthesis.[1][2][3][4] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the nucleophilicity of the hydrazine nitrogens.
Underlying Causes:
-
Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing or donating groups on the arylhydrazine or the dicarbonyl compound can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby influencing which nitrogen attacks which carbonyl first.[5]
-
Reaction Conditions: Solvent polarity and the presence of acid or base catalysts can significantly impact the reaction pathway and, consequently, the ratio of regioisomers.[5][6] Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity compared to polar protic solvents like ethanol.[6]
Troubleshooting Protocol:
-
Solvent Selection: Switch from commonly used protic solvents like ethanol or acetic acid to an aprotic polar solvent such as DMAc, N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP).[6] These solvents can help to control the reaction pathway and favor the formation of one regioisomer.
-
Catalyst Modification: If using an acid catalyst, consider performing the reaction under neutral conditions or with a milder acid. In some cases, the addition of a weak acid can be beneficial.[7]
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable but kinetically preferred regioisomer.
-
Protecting Group Strategy: In complex syntheses, consider using a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound to force the initial reaction to occur at the desired position.
Expected Outcome Comparison:
| Condition | Typical Regioisomer Ratio (Desired:Undesired) | Reference |
| Reflux in Ethanol | 1:1 to 3:1 | [5] |
| Room Temperature in DMAc | >10:1 | [5][6] |
Question 2: I am observing a significant amount of a homocoupled biaryl byproduct from my aryl boronic acid starting material in a Suzuki-Miyaura coupling reaction to form a 4-aryl-1H-pyrazole. What is causing this and how can I prevent it?
Answer:
The homocoupling of aryl boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki-Miyaura cross-coupling reactions.[8][9][10] This side reaction reduces the yield of your desired 4-aryl-1H-pyrazole and complicates purification.
Underlying Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[10] It is crucial to ensure the reaction is carried out under an inert atmosphere.
-
Palladium Catalyst: The choice of palladium source and ligands can influence the extent of homocoupling. Some palladium(II) precatalysts may be more prone to side reactions.
-
Reaction Conditions: High temperatures and the choice of base can also contribute to the formation of homocoupled products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocol to Minimize Homocoupling:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst and Ligand Selection: Use a well-defined Pd(0) catalyst like Pd(PPh3)4 or a modern precatalyst system (e.g., a Buchwald G3 precatalyst with a bulky, electron-rich phosphine ligand like SPhos).[8]
-
Base Selection: Employ a weaker base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.
-
Controlled Addition: Add the aryl boronic acid solution slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic acid.
Question 3: I am getting a complex mixture of products, including some that appear to be the result of a double addition of hydrazine. What is happening?
Answer:
The formation of di-addition intermediates can occur, particularly in the Knorr pyrazole synthesis, leading to a more complex reaction mixture than anticipated.[1] This happens when a second molecule of hydrazine reacts with an intermediate that still possesses a reactive carbonyl group.
Underlying Mechanism:
The initial condensation of a hydrazine with a 1,3-dicarbonyl compound forms a mono-addition intermediate.[1] If this intermediate does not rapidly cyclize, it can react with another molecule of hydrazine, leading to a di-addition product.[1]
Caption: Formation of di-addition byproducts.
Mitigation Strategies:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the 1,3-dicarbonyl compound to the hydrazine. An excess of hydrazine can drive the formation of the di-addition product.
-
Promote Cyclization: Adjust the reaction conditions to favor the intramolecular cyclization of the mono-addition intermediate. This can often be achieved by:
-
Increasing the reaction temperature after the initial addition.
-
Using a catalyst that promotes the cyclization step.
-
-
One-Pot Procedures: In some cases, a one-pot synthesis where the intermediate is not isolated can lead to cleaner reactions, as the conditions can be optimized for the entire sequence.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-aryl-1H-pyrazoles and their associated potential side products?
A1: The most prevalent methods include the Knorr pyrazole synthesis and transition metal-catalyzed cross-coupling reactions.
-
Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4]
-
Paal-Knorr Synthesis: This is a related method for synthesizing pyrroles from 1,4-dicarbonyls and can sometimes lead to furan byproducts if conditions are too acidic.[12][13][14] While primarily for pyrroles, understanding the mechanism can be helpful in heterocyclic synthesis.
-
Suzuki-Miyaura Cross-Coupling: This involves the reaction of a 4-halopyrazole with an aryl boronic acid.
-
1,3-Dipolar Cycloaddition: This method can be used to synthesize 3,4-diaryl-1H-pyrazoles from tosylhydrazones and nitroalkenes.[15]
-
Potential Side Products: Regioisomers, though this method often offers high regioselectivity.[15]
-
-
From Chalcones: α,β-unsaturated ketones (chalcones) can be cyclized with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[16][17][18]
-
Potential Side Products: Incomplete oxidation leading to pyrazoline impurities.
-
Q2: How can I effectively purify my 4-aryl-1H-pyrazole from common side products?
A2: Purification strategies depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for separating regioisomers and other byproducts with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If your desired product is a solid and the main impurity has different solubility characteristics, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from neutral byproducts by forming a salt with an acid, extracting into an aqueous layer, and then neutralizing to recover the purified pyrazole. A patented method describes purification by forming acid addition salts and crystallizing them.[19]
Q3: Are there any specific safety precautions I should take when working with hydrazines?
A3: Yes, hydrazines are toxic and should be handled with care.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the specific toxicity and handling requirements for the particular hydrazine derivative you are using by consulting its Safety Data Sheet (SDS).
References
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12).
- Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019-05-15).
- Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC. (n.d.).
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. (2022-07-25).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - NIH. (2023-11-15).
- Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (n.d.).
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.).
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC - PubMed Central. (n.d.).
- Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022-09-08).
- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.).
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles - ResearchGate. (n.d.).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025-03-22).
- Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation. (2017-12-17).
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library. (n.d.).
- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2025-01-23).
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. (n.d.).
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS - OJS UMMADA. (n.d.).
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021-09-24).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. ijirt.org [ijirt.org]
- 18. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Knorr Pyrazole Synthesis Optimization: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to directly address the nuanced challenges you may encounter at the bench. Our goal is to empower you with the foundational knowledge and practical insights needed to optimize your reaction conditions, maximize yields, and ensure product purity.
Part 1: Foundational Concepts & Mechanism
Before troubleshooting, a firm grasp of the reaction's core principles is essential. These FAQs address the fundamental "why" behind the Knorr synthesis.
Q1: What is the accepted mechanism for the Knorr Pyrazole Synthesis, and how do reaction conditions influence it?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through three key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[2][3]
-
Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then attacks the remaining carbonyl group in an intramolecular fashion. This forms a cyclic hemiaminal-like intermediate (often a dihydroxypyrazolidine).[4][5]
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring.[1][6] This final step is often the rate-determining step and is also promoted by acidic conditions.[4]
The pH of the reaction medium is a critical parameter. While acidic conditions accelerate the reaction, the optimal pH is often found to be mildly acidic (around pH 3-5).[2][7] At higher pH (e.g., pH 7), the initial hydrazone may form but the crucial cyclization step can stall, leading to incomplete conversion.[2]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
Part 2: Troubleshooting Low Yield & Incomplete Conversion
This is the most frequent challenge encountered in the lab. The following questions guide you through a systematic approach to identifying and resolving the root cause.
Q2: My reaction has stalled, and TLC analysis shows significant unreacted starting material. What is the most likely cause?
A stalled reaction is often linked to suboptimal pH. The Knorr synthesis is highly pH-dependent.[2]
-
Probable Cause: The reaction medium may not be sufficiently acidic. Both the initial hydrazone formation and the subsequent cyclization/dehydration steps are acid-catalyzed.[2] At neutral or basic pH, the cyclization step is particularly slow, and the reaction can effectively stop after forming the hydrazone intermediate.[2]
-
Recommended Solution: Introduce a catalytic amount of a weak acid. Glacial acetic acid (a few drops) is a common and effective choice.[1][8] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the acidity may be sufficient, but if you are using hydrazine hydrate, the addition of acid is almost always necessary. Monitor the reaction progress by TLC after acid addition.
Q3: I'm observing a low yield despite running the reaction under acidic conditions. What other parameters should I investigate?
If the pH is correct, other factors related to reaction conditions and reagent quality come into play.
-
Probable Cause 1: Temperature: The reaction may require thermal energy to overcome the activation barrier, especially for less reactive substrates. Many Knorr syntheses are run at elevated temperatures, often at the reflux temperature of the solvent.[1][9]
-
Solution 1: Increase the reaction temperature. A typical starting point is heating at 80-100 °C.[1][10] Monitor for decomposition of starting materials at higher temperatures.
-
Probable Cause 2: Reagent Quality: Hydrazine and its derivatives can degrade over time. Phenylhydrazine, for example, can oxidize and darken, leading to impurities and reduced reactivity.[11] 1,3-dicarbonyl compounds can also be unstable.
-
Solution 2: Use freshly opened or purified reagents. If your hydrazine source is old or discolored, consider purifying it by distillation or using a new bottle.
-
Probable Cause 3: Solvent Choice: The solvent can influence reactant solubility and reaction rate.
-
Solution 3: Alcohols such as ethanol or 1-propanol are standard choices as they are good solvents for the reactants and have suitable boiling points for heating.[1][10] Acetic acid can also serve as both the catalyst and solvent.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis and Separation of Substituted Pyrazole Regioisomers
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for troubleshooting the synthesis of substituted pyrazoles, with a specific focus on the critical challenge of separating regioisomers. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, making the control of their isomeric purity a paramount concern.[1][2][3] This resource combines established principles with advanced, field-proven techniques to help you navigate the complexities of pyrazole synthesis and purification.
Understanding the Challenge: The Formation of Regioisomers in Pyrazole Synthesis
The most common and direct route to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously pioneered by Ludwig Knorr.[2][4][5] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers, typically the 1,3- and 1,5-disubstituted products.[2][6] The separation of these isomers can be notoriously difficult due to their similar physical and chemical properties, often resulting in significant yield loss.[7]
The core of the problem lies in the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The relative electrophilicity of the two carbonyl carbons, influenced by both electronic and steric factors of their substituents, dictates the initial reaction pathway and thus the final regioisomeric ratio.[8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of substituted pyrazoles in a practical question-and-answer format.
FAQ 1: Synthesis & Regioselectivity
Question: My Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone is giving me a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity in the Knorr synthesis is a common challenge. Here are several strategies you can employ, ranging from simple solvent changes to more advanced synthetic approaches:
-
Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. While traditional protocols often use protic solvents like ethanol or acetic acid, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in favor of a single isomer.[7] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also dramatically increase regioselectivity.[9][10]
-
Catalyst and Additive Screening: The reaction can be sensitive to the presence of acids or bases. While the Knorr synthesis is typically acid-catalyzed, the specific acid and its concentration can influence the outcome.[4][11] In some cases, moving to a metal-catalyzed approach or using specific additives can offer complete regioselectivity.[12][13]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the initial addition step. Experimenting with a range of temperatures, from room temperature to reflux, may favor the formation of one regioisomer over the other.
-
Alternative Synthetic Routes: If optimizing the Knorr synthesis proves insufficient, consider alternative, more regioselective methods. For example, 1,3-dipolar cycloaddition of diazo compounds with alkynes often provides excellent regiocontrol.[3][12] Another strategy involves the use of N-alkylated tosylhydrazones and terminal alkynes, which can offer complete regioselectivity.[13]
FAQ 2: Purification of Regioisomers
Question: I have a mixture of pyrazole regioisomers that are very difficult to separate by standard column chromatography. What are my options?
Answer: The co-elution of pyrazole regioisomers is a frequent and frustrating problem. Here is a systematic approach to tackling this separation challenge:
-
Systematic Chromatographic Screening:
-
Thin-Layer Chromatography (TLC): Before attempting a large-scale column, perform a thorough TLC screen with a wide range of solvent systems. Start with a base system (e.g., hexane/ethyl acetate) and systematically vary the polarity. Also, explore different solvent mixtures (e.g., dichloromethane/methanol, toluene/acetone) as changes in solvent selectivity can often resolve closely migrating spots.
-
Column Chromatography: Once a promising solvent system is identified from TLC, proceed with flash column chromatography.[1][14] For very difficult separations, consider using a high-performance flash chromatography system with high-resolution silica. Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds.[15]
-
-
Fractional Crystallization: If your regioisomers are crystalline solids, fractional crystallization can be a powerful purification technique. This method relies on differences in solubility between the isomers in a particular solvent. Experiment with a variety of solvents to find one in which one isomer is significantly less soluble than the other. Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first, allowing for its isolation by filtration.[16]
-
Acid-Base Extraction/Crystallization: The basicity of the pyrazole ring can be exploited for purification. By treating the isomeric mixture with an acid, you can form pyrazolium salts, which may have different crystallization properties than the free bases.[17][18] This can facilitate separation by selective crystallization of one of the salts.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-value materials or when all other methods fail, preparative HPLC is a highly effective, albeit more resource-intensive, option. Both normal-phase and reversed-phase HPLC can be employed, and a systematic method development approach is crucial to achieve baseline separation.[19]
FAQ 3: Analytical Characterization
Question: How can I definitively distinguish between my two pyrazole regioisomers?
Answer: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is typically required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Careful analysis of the chemical shifts and coupling constants in the proton and carbon NMR spectra can often provide clues to the substitution pattern.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are particularly powerful for distinguishing regioisomers. An NOE correlation between a substituent on the N1 nitrogen and a substituent on the C5 position of the pyrazole ring is indicative of the 1,5-regioisomer, while its absence suggests the 1,3-isomer.[1][14]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can show long-range correlations between protons and carbons, helping to piece together the connectivity of the molecule and confirm the substitution pattern.
-
-
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguous structure determination. If you can obtain suitable single crystals of one or both of your isomers, X-ray crystallography will provide a definitive three-dimensional structure.[20][21][22][23][24][25][26]
Data Presentation & Experimental Protocols
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (1,5- : 1,3-) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Poor Selectivity | [7] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | >99.8 : 0.2 | [7] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Low Regioselectivity | [9][10] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | Improved Selectivity | [9][10] |
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis in DMAc
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride (1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to afford the desired pyrazole regioisomer.[7]
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
-
TLC Analysis: Dissolve a small sample of the regioisomeric mixture in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate). Identify a solvent system that provides the best separation between the two isomer spots.
-
Column Preparation: Prepare a silica gel column using the optimal solvent system identified in the TLC analysis.
-
Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of the column eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the prepared column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated regioisomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified regioisomers.[1][14]
Visualizing the Workflow
Diagram 1: Decision Tree for Optimizing Regioselectivity
Caption: A decision-making workflow for improving the regioselectivity of substituted pyrazole synthesis.
Diagram 2: Workflow for Separation and Analysis of Regioisomers
Caption: A systematic workflow for the separation and structural elucidation of pyrazole regioisomers.
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Knott, K. E., & DeIuliis, G. N. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Ligation. Angewandte Chemie, 130(36), 11808–11813.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Google Patents. (n.d.). Process for the preparation of pyrazoles.
- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.
- Banu, K., & Kumar, R. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 3847.
- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8537–8540.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- YouTube. (2019, January 19). synthesis of pyrazoles.
- Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8537–8540.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Li, Y., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426.
- Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7306.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Ferreira, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4673.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.
- Royal Society of Chemistry. (2020, August 12). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.
- Royal Society of Chemistry. (2024, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
- Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through...
- Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -.
- National Institutes of Health. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations.
- ResearchGate. (2023, September 1). X-ray crystallographic comparison of pyrazole subsidiaries.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (n.d.). (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
- ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme...
- National Institutes of Health. (2024, April 14). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
solvent effects on the regioselectivity of pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Division
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in pyrazole synthesis. We will explore the underlying mechanisms of solvent influence and provide actionable troubleshooting strategies and protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address the most common issues encountered in the laboratory. We begin with foundational concepts and move toward specific, problem-oriented troubleshooting.
Part 1: Foundational Concepts
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of pyrazoles, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine (a classic method known as the Knorr pyrazole synthesis), the reaction can proceed via two different pathways, leading to a mixture of two regioisomeric pyrazoles.[1][2][3]
Controlling this selectivity is paramount in drug development and agrochemical research for several reasons:
-
Biological Activity: Often, only one regioisomer possesses the desired pharmacological or biological activity. The other isomer may be inactive or, in some cases, exhibit toxicity.
-
Purification Challenges: Regioisomers frequently have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult, time-consuming, and costly, especially at scale.[4]
-
Process Efficiency: A non-selective reaction leads to a lower yield of the desired product, wasting starting materials and reducing the overall efficiency of the synthetic route.
Q2: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and methylhydrazine in ethanol, and I'm getting a nearly 1:1 mixture of regioisomers. Is this expected?
A2: Yes, this is a very common and expected outcome. Ethanol is a traditional solvent for this reaction, but it often provides poor regioselectivity.[4] The reaction mechanism in ethanol is complex, and the solvent itself can participate in the reaction pathway. The low selectivity observed when using ethanol may be due to competition between the two nucleophiles—the hydrazine and the alcohol—attacking the more reactive carbonyl group of the 1,3-diketone.[4] This leads to multiple competing pathways that result in the formation of both possible regioisomers with little to no preference.
Part 2: Troubleshooting Low Regioselectivity - The Role of the Solvent
Q3: My primary issue is poor regioselectivity. How can I leverage solvent choice to favor the formation of a single pyrazole isomer?
A3: Solvent selection is one of the most powerful tools for controlling regioselectivity in this reaction. The key is to move away from traditional nucleophilic alcohols like ethanol and instead use non-nucleophilic, hydrogen-bond-donating solvents . Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to dramatically increase regioselectivity.[4]
The general principle is to select a solvent that can facilitate the desired reaction pathway without directly competing with the reagents.
Q4: What is the mechanistic reason behind the success of fluorinated alcohols like TFE and HFIP?
A4: The high performance of TFE and HFIP stems from a unique combination of properties:
-
Strong Hydrogen-Bonding Donors: These solvents can activate the carbonyl groups of the 1,3-diketone towards nucleophilic attack by the hydrazine, facilitating the initial condensation step.
-
Low Nucleophilicity: Unlike ethanol, TFE and HFIP are very poor nucleophiles due to the electron-withdrawing effects of the fluorine atoms.[4] This is the critical factor. They do not compete with the hydrazine in attacking the carbonyl centers, which eliminates the competing side reactions that cause poor selectivity in ethanol.[4]
-
Stabilization of Intermediates: The polar nature of these solvents can help stabilize charged intermediates along the reaction pathway, favoring the cyclization and dehydration steps that lead to the final pyrazole product.
The reaction proceeds cleanly through the preferential attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl of the diketone, guided by electronic and steric factors, without interference from the solvent.
Below is a diagram illustrating the general mechanism and the point of solvent influence.
Caption: Knorr pyrazole synthesis pathway showing solvent influence.
Q5: How do the results in different solvents compare quantitatively?
A5: The improvement is often dramatic. Below is a table summarizing typical regioselectivity ratios for the reaction of a 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in various solvents, as reported in the literature.[4]
| Solvent | Temperature | Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Yield (%) |
| Ethanol (EtOH) | Reflux | 1 : 1.3 | 85 |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 | 90 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 97 : 3 | 92 |
As the data clearly shows, switching from ethanol to TFE, and particularly to HFIP, can invert a non-selective reaction into a highly selective one, significantly boosting the yield of the desired 3-trifluoromethyl isomer.[4]
Part 3: Experimental Protocol & Advanced Considerations
Q6: Can you provide a detailed, step-by-step protocol for running the reaction in HFIP to maximize regioselectivity?
A6: Certainly. This general protocol is adapted from methodologies that have proven successful for achieving high regioselectivity.[4]
Experimental Protocol: Highly Regioselective Pyrazole Synthesis
-
Objective: To synthesize a 3-substituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and a monosubstituted hydrazine.
-
Reagents & Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Monosubstituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 eq).
-
Solvent Addition: Add anhydrous HFIP to dissolve the diketone. A typical concentration is 0.1-0.2 M. Note: HFIP is a corrosive and volatile liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagent Addition: While stirring the solution at room temperature (20-25 °C), add the monosubstituted hydrazine (1.1 eq) dropwise over 2-3 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.
-
Workup:
-
Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often highly pure due to the selectivity of the reaction. If necessary, purify the product by flash column chromatography on silica gel.
-
The workflow for solvent selection is visualized below.
Caption: Decision workflow for solvent selection in pyrazole synthesis.
Q7: Are there other factors besides the solvent that I should consider for optimizing regioselectivity?
A7: While solvent choice is dominant, other parameters can also play a role:
-
Substituent Effects: The electronic and steric nature of the substituents on both the 1,3-diketone and the hydrazine can influence the outcome. A large difference in the electrophilicity of the two carbonyl carbons will inherently favor the formation of one isomer.[1][3]
-
pH/Catalysis: In some systems, the addition of an acid or base catalyst can alter the reaction pathway and affect the isomeric ratio. For instance, acid catalysis can accelerate the dehydration steps and may influence which intermediate forms preferably.[5] However, for the fluorinated alcohol system, the reaction typically proceeds well under neutral conditions.
-
Green Solvents: For more sustainable processes, researchers have explored deep eutectic solvents (DESs) and aqueous conditions.[6][7][8] These methods can also offer high selectivity and should be considered for environmentally friendly process development.[6]
By systematically evaluating the solvent and other reaction parameters, you can gain precise control over the regiochemical outcome of your pyrazole synthesis, leading to more efficient and successful experiments.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(24), 9782–9785. [Link]
- Aggarwal, N., Kumar, R., & Singh, P. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3369. [Link]
- Hübschwerlen, C., & Specklin, J. L. (1984). Process for the preparation of pyrazole.
- Reddy, P. V., & Rao, K. S. (2022). Synthesis of Pyrazolines from Hydrazine Hydrate, and Evaluation by Anti-inflammatory Activity.
- Rupnar, Y. M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29595-29621. [Link]
- El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
- Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2212. [Link]
- Guesmi, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 5990. [Link]
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1640-1646. [Link]
- Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Al-Amiery, A. A. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. University of Baghdad College of Science. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. science.su.edu.krd [science.su.edu.krd]
Technical Support Center: Scaling Up 4-(4-Chlorophenyl)-1H-pyrazole Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By providing in-depth troubleshooting advice and frequently asked questions (FAQs), we aim to equip you with the knowledge to optimize your synthetic protocols for improved yield, purity, and safety at scale.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. As with many chemical manufacturing processes, transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production presents a unique set of challenges. This guide addresses these complexities head-on, offering practical solutions grounded in established chemical principles and industry best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthesis and Reaction Optimization
Question 1: We are observing low yields in our Paal-Knorr synthesis of this compound. What are the likely causes and how can we improve the reaction efficiency?
Answer:
Low yields in the Paal-Knorr synthesis of pyrazoles are a common issue, often exacerbated during scale-up.[1] The traditional method, involving the condensation of a 1,4-dicarbonyl compound with a hydrazine, can be sensitive to several factors.[1]
Causality and Troubleshooting:
-
Harsh Reaction Conditions: The classical Paal-Knorr synthesis often requires prolonged heating under acidic conditions, which can lead to the degradation of starting materials and the desired product.[2][3]
-
Recommendation: Explore milder reaction conditions. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[1] Additionally, the use of catalysts such as iodine has been reported to facilitate the reaction under solvent-free conditions at room temperature.
-
-
Substrate Stability: The 1,4-dicarbonyl precursor required for the synthesis of this compound may be unstable under strongly acidic conditions, leading to side reactions.
-
Recommendation: Optimize the pH of the reaction medium. A weakly acidic environment, often achieved using acetic acid, is generally preferred to prevent the formation of furan byproducts.[4]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help in determining the optimal reaction time and temperature for your specific scale.
-
Question 2: Our Suzuki-Miyaura cross-coupling reaction to produce this compound is sluggish and gives inconsistent yields at a larger scale. How can we optimize this process?
Answer:
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the pyrazole core and the chlorophenyl ring.[5] However, several factors can impact its efficiency during scale-up.
Causality and Troubleshooting:
-
Catalyst Activity and Loading: The choice of palladium catalyst and ligand is critical. Inefficient catalyst systems or low catalyst loading can lead to slow reaction rates and incomplete conversion.
-
Recommendation: Screen different palladium catalysts and ligands. For instance, Pd(PPh₃)₄ is a commonly used catalyst for this type of coupling.[5] Optimization of the catalyst loading is also crucial; while higher loading can increase the reaction rate, it also adds to the cost and the burden of palladium removal from the final product.
-
-
Base and Solvent Selection: The choice of base and solvent system plays a significant role in the catalytic cycle.
-
Recommendation: A mixture of an organic solvent (like 1,4-dioxane) and an aqueous base (such as Na₂CO₃) is often effective.[5] The phase transfer of reactants can be a limiting factor at a larger scale, so ensure efficient mixing.
-
-
Boronic Acid Stability: Arylboronic acids can undergo degradation under certain conditions, impacting the overall yield.
-
Recommendation: Ensure the quality of the 4-chlorophenylboronic acid. Store it under appropriate conditions to prevent decomposition.
-
II. Impurity Profile and Purification
Question 3: We are struggling with the formation of regioisomers during the synthesis of our pyrazole. How can we improve the regioselectivity?
Answer:
The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6]
Causality and Troubleshooting:
-
Reaction Pathway Control: The reaction conditions can influence the pathway of the cyclocondensation reaction.
-
Recommendation: A thorough optimization of reaction parameters is necessary. This includes screening different solvents, temperatures, and catalysts to favor the formation of the desired isomer. In some cases, a multi-step synthesis with a regioselective step might be a more robust approach than a one-pot reaction.[6]
-
Question 4: What are the common impurities we should expect in the synthesis of this compound, and what are the best strategies for their removal at scale?
Answer:
Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[7] For instance, in syntheses involving hydrazine, impurities from its decomposition can be present.
Troubleshooting and Purification Strategies:
-
Process Analytical Technology (PAT): Implement in-process monitoring to control the formation of impurities.
-
Crystallization: This is often the most effective and scalable method for purifying the final product. The choice of solvent is critical for obtaining high purity crystals. A patent for the purification of the related compound 1-(4-chlorophenyl)pyrazol-3-ol suggests a process of pH adjustment followed by extraction and crystallization from a suitable solvent like anisole or cyclopentyl methyl ether.[8][9]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be purified by forming a salt with an acid, washing away neutral organic impurities, and then regenerating the free pyrazole by neutralization.[10]
| Impurity Type | Potential Source | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization, Column Chromatography (lab scale) |
| Regioisomers | Lack of reaction control | Recrystallization (if isomers have different solubilities) |
| Hydrazine-related byproducts | Decomposition of hydrazine | Aqueous wash to remove water-soluble impurities |
| Palladium Residues | Suzuki-Miyaura Coupling | Treatment with a palladium scavenger, Recrystallization |
III. Safety and Handling
Question 5: What are the primary safety concerns when using hydrazine hydrate for pyrazole synthesis at scale, and how can we mitigate these risks?
Answer:
Hydrazine is a high-energy and toxic compound, and its use at scale requires stringent safety protocols.[7]
Key Safety Concerns and Mitigation Strategies:
-
Thermal Runaway: The reaction of hydrazine with carbonyl compounds is often highly exothermic, posing a risk of a thermal runaway reaction.[7]
-
Mitigation:
-
Slow and Controlled Addition: Add hydrazine hydrate slowly to the reaction mixture while carefully monitoring the internal temperature.
-
Efficient Cooling: Ensure the reactor is equipped with a robust cooling system to dissipate the heat generated.
-
Dilution: Use an appropriate solvent to dilute the reaction mixture, which helps in absorbing the heat of reaction.[7]
-
-
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[7]
-
Mitigation:
-
Temperature Control: Maintain the reaction temperature below the decomposition temperature of hydrazine.
-
Material Compatibility: Use reactors made of compatible materials (e.g., glass-lined or stainless steel) and avoid contact with catalytic metals like copper or iron oxides.[7]
-
-
-
Toxicity and Flammability: Hydrazine is highly toxic and flammable.[7]
-
Mitigation:
-
Containment: Use a closed-system reactor to prevent the release of hydrazine vapors.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including respiratory protection.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize the risk of fire.
-
-
A study on the safe scale-up of a hydrazine condensation reaction highlighted that the addition of a base, such as sodium acetate, can help mitigate the exothermic event by quenching acidic byproducts that may catalyze decomposition.[11]
Workflow for Safe Hydrazine Handling at Scale
Caption: A logical workflow for the safe handling of hydrazine in a scaled-up pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for your system.
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), add 4-bromo-1H-pyrazole (1 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane or toluene).
-
Addition of Base: Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2-3 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision-making flowchart for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. (2023).
- Google Patents. (2020).
- ResearchGate. (2025).
- Justia Patents. (2020).
- ResearchGate. (2025).
- BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. BenchChem Technical Support.
- MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
- BenchChem. (2025). The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide. BenchChem Technical Support.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- Google Patents. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- ResearchGate. (2025).
- Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.
- ResearchGate. (2025).
- Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
- PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry.
- Google Patents. (2011). Method for purifying pyrazoles.
- BLDpharm. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem Technical Support.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- National Institutes of Health. (2014).
- Wikipedia. Paal–Knorr synthesis.
- ChemicalBook. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE.
- ResearchGate. (2025). Paal–Knorr synthesis: An old reaction, new perspectives.
- PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Mol-Instincts. 1-(4-chlorophenyl)-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazole.
- BOC Sciences. CAS 618098-97-8 1-(4-CHLOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- ResearchGate. (2018).
- Sigma-Aldrich. 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- ResearchGate. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Organic Syntheses. 4. [Link]
- PubMed. (2014). Determination of standard sample purity using the high-precision 1H-NMR process. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the common and often frustrating issue of dehalogenation side reactions during pyrazole synthesis. As a self-validating system, this document will not only provide solutions but also explain the underlying chemical principles to empower you to proactively mitigate these unwanted reactions in your future experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dehalogenation during pyrazole synthesis.
Q1: I've unexpectedly lost the halogen atom from my starting material during pyrazole synthesis. What is the likely cause?
A1: Unwanted dehalogenation during pyrazole synthesis is a common side reaction that can be attributed to several factors, primarily the reaction conditions and the reagents used. The most frequent culprits include:
-
Reductive Dehalogenation: This is particularly prevalent in palladium-catalyzed cross-coupling reactions used to synthesize substituted pyrazoles. The palladium catalyst itself, in the presence of a hydrogen source (which can be the solvent, base, or even trace water), can facilitate the removal of the halogen atom.[1][2]
-
Base-Induced Dehalogenation: Strong bases can promote the elimination of a hydrogen halide (dehydrohalogenation), especially from saturated precursors or intermediates. In some cases, the base can also act as a reductant.
-
Thermal Decomposition: Halogenated starting materials, particularly some halogenated 1,3-dicarbonyl compounds, may be thermally labile and degrade at elevated reaction temperatures, leading to the loss of the halogen.
Q2: My starting material is a halogenated aryl compound for a Suzuki coupling to make a substituted pyrazole, and I'm seeing a significant amount of the dehalogenated arene. How can I fix this?
A2: Dehalogenation is a well-known side reaction in Suzuki couplings. To minimize this, consider the following adjustments:
-
Optimize Your Base: Very strong bases can sometimes promote dehalogenation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often favor the desired cross-coupling over dehalogenation.
-
Solvent Choice: Some solvents, like alcohols, can act as hydride sources, leading to reductive dehalogenation. If possible, explore alternative solvents.
-
Lower the Reaction Temperature: Carefully lowering the reaction temperature can sometimes slow down the rate of dehalogenation more than the desired coupling reaction.
Q3: Can hydrazine, a key reagent in many pyrazole syntheses, cause dehalogenation?
A3: Yes, hydrazine can act as a reducing agent, particularly in the presence of a catalyst like palladium on carbon (Pd/C).[1][2][3] This is a crucial consideration when you are working with halogenated precursors. Even in the absence of a metal catalyst, the basic nature of hydrazine and the reaction conditions can sometimes contribute to dehalogenation.
Q4: How can I quickly check if dehalogenation is occurring in my reaction?
A4: The most effective way to monitor your reaction for dehalogenation is by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to the starting material and a known or expected dehalogenated standard if available. The dehalogenated product will likely have a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the masses of the components in your reaction mixture. You will be able to see the mass of your desired product, any remaining starting material, and the mass of the dehalogenated side product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of your reaction mixture can often reveal the presence of the dehalogenated product by showing characteristic aromatic or aliphatic signals that correspond to the proton that replaced the halogen.
II. Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting guides with experimental protocols and mechanistic insights.
Guide 1: Dehalogenation in Palladium-Catalyzed Pyrazole Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pyrazole synthesis, allowing for the introduction of a wide variety of substituents. However, the catalytic cycle that facilitates the desired bond formation can also provide a pathway for unwanted dehalogenation.
Underlying Mechanism: Reductive Dehalogenation
The palladium catalyst, typically in its Pd(0) active state, can undergo oxidative addition to the aryl or heteroaryl halide. The resulting Pd(II) intermediate is central to the cross-coupling pathway. However, this intermediate can also react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product and regeneration of the Pd(0) catalyst.
}
Troubleshooting Protocol:
If you are observing significant dehalogenation in your palladium-catalyzed pyrazole synthesis, follow this systematic approach to diagnose and resolve the issue.
Step 1: Analyze the Crude Reaction Mixture
-
Objective: To confirm and quantify the extent of dehalogenation.
-
Procedure:
-
Take a small aliquot of your crude reaction mixture.
-
Analyze by LC-MS to identify the mass of the dehalogenated product.
-
Obtain a ¹H NMR spectrum of the crude mixture to integrate the signals corresponding to the desired product and the dehalogenated side product to determine their ratio.
-
Step 2: Evaluate the Reaction Components
The following table outlines potential sources of the dehalogenation problem and suggests modifications to your reaction conditions.
| Parameter | Potential Issue | Troubleshooting Suggestions |
| Base | The base may be too strong or acting as a hydride source. | Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃). |
| Solvent | The solvent (e.g., alcohols) may be a source of hydrides. | Use an aprotic solvent such as toluene, dioxane, or THF. |
| Ligand | The ligand may not be promoting the desired coupling efficiently. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Catalyst Precursor | The Pd(0) active species may be involved in side reactions. | Try a different palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃). |
| Temperature | High temperatures can accelerate dehalogenation. | Carefully lower the reaction temperature in increments of 10-20 °C. |
| Water Content | Excess water can be a proton source leading to dehalogenation. | Ensure your solvent and reagents are dry. |
Experimental Protocol for Optimization:
-
Set up a series of small-scale parallel reactions.
-
In each reaction, vary one parameter at a time (e.g., use different bases in each reaction while keeping all other conditions constant).
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
After a set reaction time, analyze the product ratios in each reaction by ¹H NMR or LC-MS to identify the optimal conditions.
Guide 2: Dehalogenation in Knorr-Type Pyrazole Synthesis with Halogenated Precursors
The Knorr pyrazole synthesis and its variations are classical and widely used methods for constructing the pyrazole ring, often from 1,3-dicarbonyl compounds and hydrazines. When a halogenated 1,3-dicarbonyl is used, dehalogenation can be an unexpected and problematic side reaction.
Plausible Mechanism: Base-Mediated Dehalogenation
While not as extensively studied as in catalytic reactions, dehalogenation in this context is likely a base-mediated process. Hydrazine, being a base, can deprotonate the halogenated 1,3-dicarbonyl to form an enolate. This enolate can then potentially be involved in a reduction pathway. Additionally, at elevated temperatures, the halogenated precursor may undergo thermal degradation.
}
Troubleshooting Protocol:
If you suspect dehalogenation is occurring during your Knorr-type pyrazole synthesis, consider the following steps.
Step 1: Confirm the Presence of the Dehalogenated Product
-
Objective: To verify that the unexpected product is indeed the dehalogenated pyrazole.
-
Procedure:
-
Isolate the byproduct by column chromatography.
-
Characterize the byproduct using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the absence of the halogen and the presence of an additional proton.
-
Step 2: Modify Reaction Conditions to Minimize Dehalogenation
The following table provides guidance on adjusting your experimental parameters.
| Parameter | Potential Issue | Troubleshooting Suggestions |
| Temperature | High temperatures may be causing thermal degradation of the halogenated precursor. | Attempt the reaction at a lower temperature for a longer duration. Consider microwave-assisted synthesis which can sometimes provide the necessary energy for the reaction at a lower bulk temperature. |
| Base | Hydrazine itself is basic. If an additional base is used, it may be too strong. | If using an external base, switch to a milder one or reduce its stoichiometry. |
| Solvent | The solvent may be influencing the reactivity. | Experiment with different solvents (e.g., ethanol, acetic acid, or aprotic solvents like toluene). |
| Order of Addition | The way the reagents are mixed could play a role. | Try adding the hydrazine slowly to the solution of the halogenated 1,3-dicarbonyl at a controlled temperature. |
Experimental Protocol for a Modified Knorr Synthesis to Reduce Dehalogenation:
-
Dissolve the halogenated 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine (or a substituted hydrazine) in the same solvent dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Gently heat the reaction mixture only if no significant product formation is observed at room temperature. Monitor the reaction closely by TLC or LC-MS for the formation of the desired product and the dehalogenated side product.
-
Upon completion, work up the reaction as usual and analyze the product distribution.
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can effectively diagnose and mitigate dehalogenation side reactions, leading to higher yields and purities in your pyrazole syntheses.
III. References
-
Bliss, F., Le Coz, E., Püntener, K., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 332–340. [Link]
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
-
Saskatoon Open-Education Resources. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). In Introduction to Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
Sources
Validation & Comparative
The Structure-Activity Relationship of 4-(4-Chlorophenyl)-1H-Pyrazole Analogs: A Comparative Guide for Drug Discovery
The 4-(4-chlorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its derivatives have demonstrated significant potential in oncology and inflammatory diseases, primarily through their action as kinase inhibitors. This guide provides an in-depth comparison of this compound analogs, elucidating the structure-activity relationships (SAR) that govern their therapeutic efficacy. We will delve into the experimental data supporting these findings and provide detailed protocols for key biological assays.
The this compound Core: A Versatile Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of kinase inhibitors.[1] The inclusion of a 4-chlorophenyl group at the 4-position of the pyrazole ring often enhances the biological activity of these molecules. This substituent can engage in crucial hydrophobic and halogen bonding interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor. The core structure allows for substitutions at multiple positions (N1, C3, and C5), providing a rich landscape for SAR exploration.
Comparative Analysis of Analog Performance
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. Here, we compare the performance of several analogs, highlighting key SAR trends.
Anticancer Activity: Targeting Key Signaling Pathways
Many pyrazole derivatives exhibit potent anticancer activity by targeting dysregulated kinases in cancer cell signaling pathways.[2][3] The this compound scaffold has been incorporated into various fused heterocyclic systems to enhance this activity.
A notable example is a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have been evaluated for their anti-glioma activity.[4][5] Within this series, the substitution on the phenyl ring attached to the pyran moiety significantly impacts the antiproliferative activity.
| Compound ID | R Group (at C4 of Phenyl Ring) | Cell Line | EC50 (µM) | Target Kinase | IC50 (µM) |
| 4a | H | GL261 | >100 | - | - |
| 4j | N(CH3)2 | GL261 | 20 | AKT2/PKBβ | 12 |
Table 1: Antiproliferative and Kinase Inhibitory Activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole analogs. Data sourced from[4].
SAR Insights:
-
Substitution at the N1-phenyl ring: The presence of the N-(4-chlorophenyl) group is a common feature in this series.
-
Substitution on the fused pyran ring system: The introduction of a dimethylamino group at the para-position of the phenyl ring attached to the pyran ring (compound 4j ) resulted in a significant increase in antiproliferative activity against the GL261 glioma cell line, with an EC50 of 20 µM.[4] In contrast, the unsubstituted analog (4a ) was inactive.
-
Kinase Specificity: Compound 4j was found to be a low micromolar inhibitor of the serine/threonine kinase AKT2/PKBβ, a key node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[4][5]
The following diagram illustrates the AKT signaling pathway and the point of inhibition by compound 4j .
Caption: Inhibition of the AKT/PKB signaling pathway.
Another series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives highlights the importance of the 4-chlorophenyl substituent on the pyrazole ring for anticancer activity against A549 lung cancer cells.[6]
| Compound ID | R Group (at C2 of pyrazole) | R' Group (at N5 of pyrazinone) | Cell Line | IC50 (µM) |
| 3a | Phenyl | Benzyl | A549 | >50 |
| 3o | 4-Chlorophenyl | Benzyl | A549 | 12.5 |
Table 2: Anticancer activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Data sourced from[6].
SAR Insights:
-
C2-substituent on the pyrazole ring: The substitution of a phenyl ring with a 4-chlorophenyl ring at the C2 position of the pyrazole moiety (compound 3o vs. 3a ) led to a significant increase in growth inhibitory activity against A549 cells.[6] This underscores the favorable contribution of the chloro-substituent to the compound's anticancer properties.
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549, GL261)
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The luminescence is proportional to the ADP concentration and is inversely correlated with kinase activity.
Materials:
-
Kinase of interest (e.g., AKT2)
-
Substrate for the kinase
-
ATP
-
This compound analog
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque plate, set up the kinase reaction including the kinase, its substrate, ATP, and the pyrazole analog at various concentrations. Include a "no kinase" control and a "no inhibitor" control. The final reaction volume is typically 5-25 µL.
-
Kinase Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Termination of Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced. A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in biological activity and kinase selectivity. The presence of the 4-chlorophenyl group is often a key contributor to potency. Further exploration of substitutions at the N1, C3, and C5 positions, as well as the development of novel fused heterocyclic systems, will undoubtedly lead to the discovery of next-generation inhibitors with enhanced efficacy and safety profiles. The robust experimental protocols provided herein offer a solid foundation for the rigorous evaluation of these future drug candidates.
References
- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2560.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Zhang, J.-H., et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 16(24), 10165-10171.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5330, Sorafenib.
- Abdel-Aziz, A. A.-M., et al. (2018).
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
- Lv, K., et al. (2010). Synthesis and biological evaluation of a novel series of 1,3,5-triphenyl-2-pyrazoline derivatives as selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry, 18(17), 6349-6356.
- Hassan, A. S., et al. (2021). Pyrazoles as anticancer agents: Recent advances. Journal of Molecular Structure, 1239, 130514.
- El-Naggar, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 121, 105770.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Pharmaceuticals, 15(5), 589.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(6), 963-970.
- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2008). Organic & Biomolecular Chemistry, 6(19), 3465-3472.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioactivity Analysis: 4-(4-Chlorophenyl)-1H-pyrazole versus Other Pyrazole Scaffolds in Drug Discovery
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth comparative analysis of the bioactivity of 4-(4-chlorophenyl)-1H-pyrazole and its derivatives against other notable pyrazole-based compounds. We will dissect their performance in key therapeutic areas, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their potential and underlying structure-activity relationships (SAR).
The diverse pharmacological landscape of pyrazole derivatives is vast, encompassing antimicrobial, anti-inflammatory, anticancer, and many other therapeutic effects.[1][2][3] The substitution pattern on the pyrazole ring dramatically influences the compound's biological activity, making the exploration of different substituent effects a critical aspect of drug design.[4][5] This guide will focus on the impact of the 4-(4-chlorophenyl) substitution and compare its bioactivity profile with other key pyrazole analogs.
Spotlight on this compound: A Bioactive Moiety
The introduction of a 4-chlorophenyl group at the 4-position of the pyrazole ring creates a molecule with significant therapeutic potential. This substitution can enhance lipophilicity and influence the compound's interaction with biological targets.[6] Various studies have highlighted the potent bioactivities of pyrazoles bearing this specific moiety, particularly in the realms of anticancer and antimicrobial applications.[7][8][9][10][11][12]
Comparative Bioactivity Analysis
Anticancer Activity: A Tale of Multiple Mechanisms
Pyrazole derivatives have emerged as promising anticancer agents, often targeting key regulators of cell proliferation and survival.[7][13] The 4-(4-chlorophenyl)pyrazole scaffold has been incorporated into numerous compounds exhibiting significant cytotoxic effects against various cancer cell lines.[8][9][11][14]
One notable mechanism of action for pyrazole-based anticancer agents is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[13] For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with some compounds showing sub-micromolar antiproliferative activity across a range of cancer cell lines.[13] While not a direct this compound, this highlights the potential of the pyrazole core in targeting CDKs.
More directly, pyrazoline derivatives containing the 4-chlorophenyl group have demonstrated potent cytotoxicity. For example, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) showed a broad spectrum of cancer cell growth inhibition across nine different panels of cell lines.[8] Another study reported that a chalcone-derived pyrazole, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, exhibited strong cytotoxic activity against HeLa cancer cells, reducing cell viability to below 5%.[9]
The structure-activity relationship studies reveal that the presence and position of the chloro-substituent on the phenyl ring are often crucial for anticancer activity. Compounds with a 4-chloro substitution have shown excellent anticancer activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity.[11]
| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | IC50/GI50 (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15) | CDK2 inhibitor | 13 cancer cell lines | 0.127–0.560 | [13] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Not specified | MCF-7, WM266.5 | 0.97, 0.72 | [14] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not specified | HepG-2, HeLa | 16.02 (HepG-2) | [7] |
| 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | EGFR TK inhibitor | MCF-7 | 0.07 | [7] |
| (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c) | Tubulin inhibitor | A549, HT-1080, SGC-7901 | 0.054-0.16 | [15] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[16] The inclusion of a 4-chlorophenyl group can significantly enhance the antimicrobial properties of these compounds.
A study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives found that compounds incorporating a 4-chlorophenyl group exhibited considerable antimicrobial activity.[10] For instance, 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (21b) was synthesized and characterized, with related compounds in the series showing remarkable antibacterial and antifungal activities.[10]
Another study focusing on pyrazole-oxazolidine derivatives synthesized (E)-5-((1-phenyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)-3-(4-chlorophenyl)oxazolidine-2,4-dione and evaluated its antibacterial properties.[17] Furthermore, a series of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives were synthesized and screened for their antitubercular and antimicrobial activities, with some compounds showing promising results.[18]
The mechanism of action for these antimicrobial pyrazoles can vary. Some have been found to be potent inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid biosynthesis.[12] Specifically, 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was identified as a potent inhibitor of E. coli FabH.[12]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Standard Drug | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria & Fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) | Chloramphenicol, Clotrimazole | [10] |
| 3,5-Bistrifluoromethyl-4-arylazo-4,5-dihydro-1H-pyrazoles (15a-e) | B. cereus, S. aureus | 6.25 | Not specified | [16] |
| 1'-(4-chlorophenyl) pyrazole derivative (10e) | M. smegmatis, S. aureus, C. albicans | 3.9 (anti-tubercular) | Pyrazinamide, Streptomycin | [18] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (3) | E. coli | 0.25 | Ciprofloxacin (0.5) | [19] |
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reproducibility and validity of the presented data, this section outlines the standard experimental protocols for assessing the anticancer and antimicrobial activities of pyrazole derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (concentration required to inhibit cell growth by 50%) from the dose-response curves.[13]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test pyrazole compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Visualizing the Science: Diagrams and Workflows
Logical Relationship in SAR of 4-Substituted Pyrazoles
Caption: Structure-Activity Relationship (SAR) of 4-substituted pyrazoles.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising class of compounds with potent anticancer and antimicrobial activities. The comparative analysis reveals that the 4-chlorophenyl substitution often imparts favorable biological properties, leading to compounds with low micromolar to nanomolar efficacy. The electron-withdrawing nature and lipophilicity of this group likely play a crucial role in target binding and cell permeability.
While direct head-to-head comparisons with a broad range of other pyrazole derivatives are often limited to specific studies, the collective evidence strongly supports the continued exploration of 4-(4-chlorophenyl)pyrazoles in drug discovery programs. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic profiles, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the pyrazole core, combined with the beneficial effects of the 4-chlorophenyl substituent, ensures that this chemical space will remain a fertile ground for the discovery of novel therapeutics.
References
- A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. (2025). Benchchem.
- Aggarwal, R. et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkat USA.
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Journal Name].
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central.
- Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. (2012). PubMed.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
- Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Journal Name].
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- Recent applications of pyrazole and its substituted analogs. (2016). [Journal Name].
- What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation. (2025). JIN DUN CHEMISTRY.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed.
- Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats. (2008). PubMed.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
- Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. (2004). PubMed.
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PMC - PubMed Central.
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. ResearchGate.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
- Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. (2025). Asian Journal of Chemistry.
- 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
- Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. (2025). ResearchGate.
Sources
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation [jindunchemical.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Elucidation of 4-(4-chlorophenyl)-1H-pyrazole: An X-ray Crystallography Perspective
This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-(4-chlorophenyl)-1H-pyrazole, establishing Single-Crystal X-ray Diffraction (SCXRD) as the unequivocal gold standard for determining absolute structure in the solid state.[3][4] We will explore the causality behind experimental choices, present self-validating protocols, and contrast the definitive insights from crystallography with the, albeit crucial, supporting data from spectroscopic methods.
The Central Challenge: From Molecular Formula to 3D Reality
Following a synthesis, a researcher might have a high-purity white solid with a melting point of 184-185°C.[5][6] Preliminary data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) may strongly suggest the target structure. However, these techniques primarily reveal connectivity and molecular weight. They cannot, with absolute certainty, define the precise three-dimensional arrangement of atoms, confirm the tautomeric form present in the solid state, or describe the intermolecular interactions that govern the crystal packing. For this, we must turn to the power of X-ray diffraction.
Definitive Validation: The Single-Crystal X-ray Crystallography Workflow
SCXRD is a non-destructive analytical technique that provides an unparalleled level of detail about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and the overall molecular geometry.[4][7] It works on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice, producing a unique diffraction pattern from which the atomic structure can be reconstructed.[4][8]
The journey from a synthesized powder to a validated crystal structure is a meticulous process that demands patience and precision. Each step is designed to ensure the highest quality data is obtained.
Step 1: Growing High-Quality Single Crystals The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is entirely dependent on the quality of the crystal.[3] The goal is to grow a single, well-formed crystal, free of defects, typically between 0.1-0.3 mm in its largest dimension.[8][9]
-
Rationale: Slow crystal growth is essential. Rapid precipitation traps solvent and introduces defects into the crystal lattice, which will degrade the quality of the diffraction pattern.
-
Protocol (Slow Evaporation):
-
Dissolve a small amount of purified this compound in a suitable solvent system (e.g., a mixture of ethanol and chloroform) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
Monitor for the formation of clear, well-defined crystals.
-
Step 2: Crystal Selection and Mounting
-
Rationale: A polarizing microscope is used to identify a suitable single crystal. A good crystal will extinguish polarized light uniformly every 90° of rotation.[9] This confirms it is a single lattice and not a conglomerate of multiple crystals.
-
Protocol:
-
Place a drop of paratone or mineral oil on a microscope slide.
-
Transfer a few candidate crystals into the oil.
-
Under a polarizing microscope, select a transparent crystal with sharp edges and no visible cracks or surface powder.
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber tipped with a minimal amount of epoxy.[7]
-
Mount the crystal onto a goniometer head for placement on the diffractometer.
-
Step 3: Data Acquisition
-
Rationale: The mounted crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[4]
-
Protocol:
-
Mount the goniometer head on the diffractometer (e.g., a Bruker D8 Quest or Rigaku XtaLAB).[3][10]
-
Center the crystal in the X-ray beam.
-
Cool the crystal to the desired temperature (e.g., 172 K).[10]
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction spots. Data collection can take anywhere from 6 to 24 hours.[4]
-
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Process the raw diffraction images to integrate the intensities of the reflections and apply corrections (e.g., for absorption).
-
Use software like SHELXT for intrinsic phasing to obtain an initial structural model.[10]
-
Refine the model using full-matrix least-squares on F², typically with software like SHELXL. This process involves adjusting atomic positions, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, which may be found in the difference Fourier map or placed in calculated positions.[11]
-
The quality of the final structure is assessed using metrics like the R1 factor (which should ideally be < 0.05 for good quality small molecule structures) and the goodness-of-fit (GooF).
-
The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process. This file can be deposited in a public repository like the Cambridge Structural Database (CSD) for public access.[12]
The overall process, integrating preliminary checks with the definitive crystallographic analysis, can be visualized as follows:
Caption: Overall workflow for the structural validation of a synthesized compound.
A Comparative Analysis: Why Other Methods Are Not Enough
While essential, standard spectroscopic techniques provide data that is complementary, not contradictory, to SCXRD. They are necessary for initial characterization but lack the definitive power of a crystal structure.
| Technique | Information Provided | Strengths | Limitations for Absolute Structure |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, solid-state conformation, intermolecular interactions.[4][7] | Provides the definitive, absolute structure in the solid state. Non-destructive.[4] | Requires high-quality single crystals, which can be challenging to grow.[3] Not suitable for amorphous solids or oils. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Carbon-hydrogen framework, atom connectivity, number of unique atoms, local chemical environment.[13] | Excellent for determining connectivity in solution. Can provide some conformational information (NOESY). | Does not provide precise bond lengths/angles. Cannot determine absolute stereochemistry or crystal packing. The structure in solution may differ from the solid state. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns can infer structural motifs.[14] | Highly sensitive, requires very little sample. Confirms the molecular formula. | Provides no information on atom connectivity or 3D structure. Isomeric compounds cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=C, C-N bonds).[15] | Fast, simple, and non-destructive. Good for a quick check of functional groups. | Provides very limited information on the overall molecular structure. Many compounds can have similar IR spectra. |
For this compound (C₉H₇ClN₂), we would expect the following spectroscopic data:
-
¹H NMR (CDCl₃, 500 MHz): Signals corresponding to the protons on the pyrazole ring and the characteristic AA'BB' splitting pattern for the 1,4-disubstituted chlorophenyl ring.[13]
-
¹³C NMR (CDCl₃, 125 MHz): Signals for the nine unique carbon atoms in the molecule.[13]
-
High-Resolution MS (ESI+): A molecular ion peak confirming the elemental formula C₉H₇ClN₂. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) would be observed.
-
FT-IR (ATR): Absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching, and C=C/C=N ring stretching vibrations.[15]
While this data collectively builds a strong case for the proposed structure, it cannot definitively prove it. For example, without SCXRD, one could not rule out an alternative isomeric structure with absolute certainty or know which of the possible N-H tautomers exists in the crystal. The crystal structure for a related compound, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, revealed specific O—H⋯N hydrogen bonds forming inversion dimers, an intricate detail impossible to discern without diffraction data.[11]
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process. While techniques like NMR, MS, and IR are indispensable for preliminary characterization and purity assessment, they provide an incomplete picture. Single-Crystal X-ray Crystallography stands alone as the only technique capable of delivering an unambiguous, high-resolution, three-dimensional view of the molecule as it exists in the solid state. It validates connectivity, reveals the precise conformation, and details the subtle intermolecular forces that govern the crystalline architecture. For researchers in drug development and materials science, embracing SCXRD is not just a matter of best practice; it is a fundamental requirement for ensuring the scientific integrity of their work and building a solid foundation for future discovery.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). BenchChem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). ResearchGate.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Single crystal X-ray diffraction. (n.d.). Fiveable.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
- Heterocyclic compound. (n.d.). Britannica.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). IUCrData - International Union of Crystallography.
- Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). IUCr.
- 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. (n.d.). PMC - NIH.
- 1-[(E)-2-(4-chlorophenylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole. (n.d.). PMC - NIH.
- General Methods of Preparation, and Uses of Heterocyclic Compounds. (n.d.). Unacademy.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). NIH.
- Heterocyclic Compounds. (n.d.).
- This compound. (n.d.). CymitQuimica.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
- Heterocyclic Chemistry. (n.d.).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). ACS Publications - Crystal Growth & Design.
- The Largest Curated Crystal Structure Database. (n.d.). CCDC.
- 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. (n.d.). PubChem.
- This compound. (n.d.). Fluorochem.
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate.
- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.). Google Patents.
- 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. (n.d.). BLDpharm.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fiveable.me [fiveable.me]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. mdpi.com [mdpi.com]
- 11. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its structural versatility and metabolic stability have made it a "privileged scaffold," a core component in numerous FDA-approved drugs and a focal point for therapeutic research.[1][3] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6]
This guide provides an in-depth comparison of methodologies for the in vitro evaluation of novel pyrazole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind them. We will explore the critical assays used to screen and characterize these compounds, focusing on self-validating experimental design to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of new chemical entities built upon the versatile pyrazole framework.
Part 1: Anticancer Activity Evaluation
The development of novel anticancer agents is a primary application for pyrazole derivatives.[7] Many have been shown to induce apoptosis, arrest the cell cycle, and interfere with critical cellular processes like microtubule formation.[8][9] The initial and most crucial step in evaluating a new compound is to determine its cytotoxicity against relevant cancer cell lines.
Comparative Cytotoxicity of Novel Pyrazole Derivatives
The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the in vitro performance of representative novel pyrazole derivatives against various human cancer cell lines, providing a benchmark for comparison.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Pyrazole-Benzimidazole Derivative | HCT116 (Colon) | 4.33 | Doxorubicin | - | [9] |
| Methoxy-substituted Pyrazole | MCF-7 (Breast) | 10 | - | - | [10][11] |
| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Head/Neck) | 10 | - | - | [3] |
| Indolyl Dihydropyrazole | A-549 (Lung) | 7.82 | Isatin | 18.25 | [12] |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 | - | - | [13] |
| Thiazolyl Pyrazole (11c) | HCT-116 (Colon) | 1.04 | Doxorubicin | 1.25 | [14] |
| 1,3,4-Triarylpyrazole | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] Its widespread use is due to its high throughput and reliability for initial screening.
Causality Behind the Method: The core principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[16] Therefore, the amount of formazan produced is directly proportional to the number of viable cells, providing a quantifiable measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed them into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic drug like Doxorubicin).[15]
-
Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15][17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate gently for 5-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[15]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Antimicrobial Activity Evaluation
The rise of antibiotic resistance is a global health crisis, driving the search for new antimicrobial agents.[19] Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[19][20][21]
Comparative Antimicrobial Activity of Novel Pyrazole Derivatives
The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |
| Pyrazole-Ciprofloxacin Hybrid (7g) | S. aureus (Ciprofloxacin-resistant) | 0.125-0.5 | Ciprofloxacin | > 32 | [24] |
| Coumarin-Pyrazole Derivative (7) | S. aureus (MRSA) | 3.125 | Vancomycin | - | [20] |
| Naphthyl-substituted Pyrazole (6) | A. baumannii | 0.78-1.56 | - | - | [19] |
| 1,3-Diphenyl Pyrazole (12) | E. coli | 1 | Moxifloxacin | 2 | [19] |
| Pyrazole-Thiazole Hybrid | S. aureus (MRSA) | 1.9-3.9 | - | - | [19] |
| 3-phenyl-5-pyrazolone (PhPzO) | B. subtilis | 0.625 | Tetracycline | - | [25] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining MIC values quantitatively.[26] It is highly reproducible and provides a precise endpoint for comparing the potency of different compounds.
Causality Behind the Method: This assay relies on a simple principle: exposing a standardized bacterial inoculum to a range of antimicrobial concentrations.[26] If the compound is effective at a given concentration, it will inhibit bacterial replication, and the broth will remain clear. If it is ineffective, the bacteria will multiply, causing the broth to become turbid. The MIC is the lowest concentration where no turbidity is observed. The standardization of the bacterial inoculum (~5x10⁵ CFU/mL) is critical; too low a concentration could overestimate potency, while too high a concentration could underestimate it.[26]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth). Start with the highest concentration in the first column and dilute across the plate, leaving a column for a positive control (no compound) and a negative control (no bacteria).[27]
-
Prepare Bacterial Inoculum: From a fresh agar plate, pick a few bacterial colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Standardize Inoculum: Dilute the adjusted bacterial suspension in broth to achieve the final target concentration of ~5 x 10⁵ CFU/mL in each well of the assay plate.[22][26]
-
Inoculation: Add a defined volume (typically 50-100 µL) of the standardized bacterial inoculum to each well of the compound plate, except for the negative control wells.[22][26]
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[26]
-
Read MIC: After incubation, examine the plate for visible turbidity by eye or using a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control wells should be turbid, and the negative control wells should be clear.[26]
Caption: Workflow for MIC determination using the broth microdilution method.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer.[28] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The pyrazole derivative celecoxib is a well-known selective COX-2 inhibitor, highlighting the potential of this scaffold for developing safer anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective COX-1 inhibition.[28][29][30]
Comparative COX-2 Inhibition by Novel Pyrazole Derivatives
A key performance indicator for anti-inflammatory pyrazoles is their ability to selectively inhibit COX-2 over COX-1. The Selectivity Index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter. A higher SI indicates greater selectivity for COX-2.
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound | SI | Source(s) |
| Pyrazole-Pyridazine (6f) | COX-2 | 1.15 | > 65.2 | Celecoxib | - | [29] |
| Pyrazole-Pyridazine (5f) | COX-2 | 1.50 | > 66.6 | Celecoxib | - | [29] |
| Chalcone-Pyrazole (6e) | COX-2 | 0.08 | 215.44 | Celecoxib | 308.16 | [31] |
| Hybrid Pyrazole (5u) | COX-2 | 1.79 | 74.92 | Celecoxib | 78.06 | [32] |
| Hybrid Pyrazole (5s) | COX-2 | 2.03 | 72.95 | Celecoxib | 78.06 | [32] |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess COX inhibition is a colorimetric assay that measures the peroxidase activity of the enzyme.[33][34]
Causality Behind the Method: The COX enzyme has two key activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G₂ (PGG₂) and a peroxidase activity that reduces PGG₂ to Prostaglandin H₂ (PGH₂). This assay leverages the peroxidase step. In the presence of a chromogenic co-substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the reduction of PGG₂ is coupled to the oxidation of TMPD, producing a colored product.[33] An inhibitor binding to the enzyme's active site will block this entire process, resulting in a reduced rate of color development, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme (a required cofactor), solutions of COX-1 and COX-2 enzymes, the arachidonic acid substrate, and the TMPD colorimetric probe.[33]
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add reaction buffer, Heme solution, and the COX enzyme (either COX-1 or COX-2). Add the test pyrazole derivatives at various concentrations. Include a control with no inhibitor (100% activity) and a background control with heat-inactivated enzyme.[35]
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature or 37°C to allow the inhibitors to bind to the enzyme.[33][35]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the TMPD probe to all wells.[33]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over a period of time (e.g., 2 minutes) using a microplate reader in kinetic mode.[33][34]
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2, and subsequently calculate the Selectivity Index.
Caption: The COX-2 signaling cascade leading to inflammation and its inhibition.
References
- Al-Ostath, A., Abushireb, A., Al-Qatamin, R., et al. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
- Abdel-Maksoud, M. S., Co-Corr, M., El-Gamal, M. I., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry. [Link]
- Fahmy, H., Kassem, M., & El-Sayed, M. A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.
- Christodoulou, M. S., Fokialakis, N., Nam, S., et al. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]
- Basnet, A., Thapa, P., Karki, R., et al. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules. [Link]
- Christodoulou, M. S., Fokialakis, N., Nam, S., et al. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]
- Anwar, R., Abdalrahman, Y., & Ahmed, S. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
- Kumar, A., Kumar, A., Kumar, K., et al. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Advances. [Link]
- Karki, R., & Thapa, P. Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- Said, M. F., El-Dean, A. M. K., Shaker, Y. M., et al. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega. [Link]
- Yusuf, M., Khan, R. A., & Ahmed, B.
- Yusuf, M., Khan, R. A., & Ahmed, B.
- Gomaa, A. M. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Garofalo, A., Goossens, L., Houssin, R., et al. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]
- Koter, M. D., & Strutyński, K. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Somblingo, E. J. P., & Fujihara, S. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. IOP Conference Series: Earth and Environmental Science. [Link]
- Al-Abdullah, E. S., Al-Harbi, N. O., Al-Salahi, R., et al. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. [Link]
- Kumar, A., Kumar, A., & Singh, P. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.
- Anwar, R. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
- Gürsoy, E., & Karali, N. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]
- Fahmy, H., Kassem, M., & El-Sayed, M. A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.
- UCSB. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]
- Ahar, L. R., Sadr, M. H., Zare, K., & Tabatabaei, S. M. In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology. [Link]
- El-Sayed, N. N. E., El-Gohary, N. S., & El-Gazzar, M. G. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
- El-Gazzar, M. G., Abo-Ghalia, M. H., & El-Gohary, N. S.
- Hassan, G. S., Kadri, H., & George, R. F. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry. [Link]
- Singh, N., Aggarwal, S., & Singh, P. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
- Singh, P., Kumar, A., & Kumar, A. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
- Ren, J., Wang, Q., & Li, Y. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives.
- International Journal of Novel Research and Development.
- ResearchGate. In vitro antitumor effect of synthesized thiazolyl pyrazoles (6a–h, 11a–f) against HCT-116.
- ResearchGate. Reported examples of pyrazoles as anticancer agents with different mechanisms and structural rationalization of the newly designed compounds.
- El-Sayed, M. A., Abdel-Aziz, M., & El-Tantawy, A.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Molecular Docking: Evaluating 4-(4-chlorophenyl)-1H-pyrazole Against Key Protein Targets
This guide provides an in-depth, objective comparison of the molecular docking performance of pyrazole derivatives, with a focus on the 4-(4-chlorophenyl)-1H-pyrazole scaffold, against a curated selection of therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver field-proven insights into the causal relationships that underpin successful molecular docking studies. Every protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of a 4-chlorophenyl group on this heterocyclic ring can significantly influence its binding affinity and selectivity for various protein targets. Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at an atomic level, thereby guiding the rational design of more potent and specific therapeutic agents.[1]
The Scientific Rationale of Molecular Docking: More Than Just a Score
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The "goodness" of this fit is typically evaluated using a scoring function, which estimates the binding free energy. A lower, more negative binding energy generally indicates a more stable complex and, theoretically, a higher binding affinity.
However, a low binding energy score is not, in itself, a guarantee of a potent inhibitor. The trustworthiness of a docking study hinges on a meticulous and well-validated protocol. This includes careful preparation of both the protein and the ligand, the appropriate selection of the docking software and its parameters, and a critical analysis of the resulting poses and their interactions with the active site residues.
This guide will walk you through a robust molecular docking workflow, using derivatives of this compound as our case study, and compare their predicted binding affinities against several key protein kinases implicated in cancer.
A Validated Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure the reliability of the docking results. It incorporates best practices for protein and ligand preparation, docking simulation, and results in analysis.
Part 1: Preparation of the Target Protein and Ligand
1.1. Protein Structure Retrieval and Preparation:
-
Objective: To obtain a high-quality, experimentally determined 3D structure of the target protein and prepare it for docking by removing extraneous molecules and adding necessary hydrogens.
-
Protocol:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, PDB ID: 2QU5), Aurora A kinase (PDB ID: 2W1G), and Cyclin-Dependent Kinase 2 (CDK2, PDB ID: 2VTO).[2]
-
Visualize the downloaded PDB file in a molecular modeling software such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking of your ligand of interest.
-
Add polar hydrogen atoms to the protein structure. This step is critical for accurately calculating hydrogen bonding interactions.
-
Assign partial charges to the protein atoms. The Kollman united-atom charges are a commonly used and reliable choice.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
1.2. Ligand Structure Preparation:
-
Objective: To generate a 3D conformation of the this compound derivative and prepare it for docking by assigning appropriate atom types and charges.
-
Protocol:
-
Obtain the 2D structure of the ligand. This can be done using a chemical drawing software like ChemDraw or by retrieving it from a database such as PubChem.
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Perform an energy minimization of the 3D ligand structure using a force field like MMFF94. This ensures a low-energy, stable conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
Part 2: Molecular Docking Simulation with AutoDock Vina
2.1. Defining the Binding Site (Grid Box Generation):
-
Objective: To define the three-dimensional space within the target protein where the docking algorithm will search for potential binding poses for the ligand.
-
Protocol:
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the coordinates of that ligand.
-
In the absence of a co-crystallized ligand, the active site can be predicted using tools like CASTp or by identifying conserved catalytic residues from the literature.
-
Set the dimensions of the grid box to be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand. A typical size is 25 x 25 x 25 Å.
-
2.2. Running the Docking Simulation:
-
Objective: To perform the molecular docking calculation using AutoDock Vina to predict the binding poses and affinities of the ligand.
-
Protocol:
-
Use the command-line interface of AutoDock Vina.
-
Specify the prepared protein and ligand PDBQT files as input.
-
Provide the coordinates and dimensions of the grid box.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 8 is a good starting point, but can be increased for more rigorous searches.
-
Execute the docking run. Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.
-
Part 3: Analysis and Validation of Docking Results
3.1. Analyzing Binding Poses and Interactions:
-
Objective: To visualize and critically evaluate the predicted binding poses to understand the molecular interactions driving the ligand-protein recognition.
-
Protocol:
-
Load the protein-ligand complex of the best-scoring pose into a molecular visualization tool.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the active site residues.
-
Pay close attention to key catalytic or binding residues identified from the literature. A credible docking pose should show significant interactions with these residues.
-
3.2. Validation of the Docking Protocol:
-
Objective: To ensure that the docking protocol can accurately reproduce experimentally known binding modes.
-
Protocol:
-
If a co-crystallized ligand is available for the target protein, re-dock this native ligand into the active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance of this compound Derivatives
The following tables summarize the molecular docking performance of various pyrazole derivatives containing the 4-(4-chlorophenyl) moiety against several protein kinase targets. It is important to note that these are different derivatives and not a direct comparison of the parent this compound. The data is collated from published research to provide a comparative overview.
Table 1: Docking Performance Against Protein Kinases
| Target Protein (PDB ID) | Pyrazole Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 | [2] |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not Specified | [2] |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Not Specified | [2] |
Table 2: Docking Performance Against Other Targets
| Target Protein (PDB ID) | Pyrazoline Derivative | Docking Score | Standard Compound | Standard's Score | Reference |
| Human Mitochondrial Branched Chain Aminotransferase (BCATm) (2A1H) | (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivative (4f) | -6.898 | Gabapentin | -6.013 |
Interpreting the Data: From Binding Energy to Biological Activity
The data presented in the tables highlight the potential of the 4-(4-chlorophenyl)-pyrazole scaffold as a versatile inhibitor for multiple protein targets. The low binding energies observed for the derivatives against VEGFR-2 and CDK2, both crucial targets in cancer therapy, suggest strong binding affinities. For instance, the derivative docked against VEGFR-2 shows a predicted binding energy of -10.09 kcal/mol and forms key hydrogen bond interactions with Cys919 and Asp1046 in the active site.[2] These interactions are critical for stabilizing the ligand-protein complex and are a hallmark of potent inhibitors.
It is essential to understand that while docking scores provide a valuable initial assessment, they are not a direct measure of biological activity. Experimental validation is paramount. Techniques such as in vitro enzyme inhibition assays are necessary to determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A strong correlation between low binding energies from docking and low IC50/Ki values from experiments provides a high degree of confidence in the predictive power of the computational model.
The Path Forward: From In Silico to In Vitro
This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies of this compound derivatives. The presented protocols and comparative data underscore the importance of a methodologically sound and critically analyzed approach to computational drug design.
The promising in silico results for the 4-(4-chlorophenyl)-pyrazole scaffold against various protein targets strongly warrant further investigation. The next logical steps would involve the synthesis of these and similar derivatives and their evaluation in in vitro biological assays to confirm their inhibitory potential. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern drug discovery.
References
- BenchChem. (2025).
- Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
Sources
A Comparative Guide to the Purity Assessment of Synthesized 4-(4-chlorophenyl)-1H-pyrazole by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-(4-chlorophenyl)-1H-pyrazole, a molecule of interest for its potential therapeutic applications, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established analytical practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Imperative of Purity in Active Pharmaceutical Ingredients (APIs)
Any synthesized active pharmaceutical ingredient (API) is invariably accompanied by impurities.[1] These can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and solvents.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies globally, guided by frameworks like the ICH Q3A/B guidelines, mandate stringent control and characterization of impurities.[4][2][3] The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2]
For a compound such as this compound, potential impurities could include unreacted starting materials like 4-chlorobenzaldehyde and hydrazine, or side-products from the cyclization reaction.[5][6][7][8] Therefore, a robust analytical method is not merely a quality control check but a critical component of the compound's developmental journey.
High-Performance Liquid Chromatography: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of non-volatile small molecules due to its high resolution, sensitivity, and quantitative accuracy.[9] Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for the analysis of small-molecule pharmaceuticals and is the focus of this guide.[10][11][12][13]
The choice of HPLC method parameters is critical for achieving optimal separation of the main compound from its potential impurities.[12][14] Key factors include the stationary phase chemistry, mobile phase composition (including organic modifier, pH, and buffer), column dimensions, and detection wavelength.[12]
Comparative Analysis of HPLC Methodologies
To illustrate the process of method selection, this guide compares two distinct RP-HPLC methods for the purity analysis of a synthesized batch of this compound: a standard isocratic method and an optimized gradient method.
Method A: Isocratic Elution – A Rapid Screening Approach
Isocratic elution, where the mobile phase composition remains constant throughout the run, offers a straightforward and rapid approach. It is often a starting point in method development.
Experimental Protocol: Isocratic Method
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Method B: Gradient Elution – For Enhanced Resolution and Sensitivity
Gradient elution involves a systematic change in the mobile phase composition during the analytical run.[10] This approach is particularly advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak shape and resolution, especially for later-eluting peaks.[10][14]
Experimental Protocol: Gradient Method
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Performance Comparison and Data Interpretation
The following table summarizes the hypothetical experimental data obtained from the analysis of a single batch of synthesized this compound using both methods.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Commentary |
| Retention Time of Main Peak (min) | 4.8 | 10.2 | The gradient method provides a longer retention time, which can improve separation from early-eluting impurities. |
| Number of Detected Impurities | 2 | 4 | The gradient method reveals additional, less-retained and more-retained impurities not resolved by the isocratic method. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 | A resolution value ≥ 2.0 is generally considered acceptable for baseline separation.[10] The gradient method significantly improves this critical parameter. |
| Tailing Factor (Main Peak) | 1.5 | 1.1 | A tailing factor closer to 1 indicates better peak symmetry. The gradient method provides a more symmetrical peak shape. |
| Calculated Purity (%) | 99.2 | 98.5 | The isocratic method overestimates the purity due to co-elution of impurities. |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention for a wide range of small molecules.[10][12]
-
Mobile Phase: The use of acetonitrile as the organic modifier is standard in RP-HPLC. The addition of a small amount of trifluoroacetic acid (TFA) in the gradient method helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups.[10]
-
Gradient Elution: The gradual increase in the organic solvent concentration in Method B allows for the effective elution of both more polar (early-eluting) and less polar (late-eluting) impurities, which might be missed or poorly resolved in an isocratic run.[10][14]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages.
Caption: A high-level overview of the experimental workflow from sample preparation to data analysis.
Caption: Logical relationship between the HPLC methods and their performance outcomes.
Conclusion and Recommendation
Based on the comparative data, the gradient elution method (Method B) is demonstrably superior for the accurate purity assessment of synthesized this compound. Its ability to resolve a greater number of impurities with significantly better resolution provides a more trustworthy and accurate determination of the compound's purity.[10] While the isocratic method may serve as a quick preliminary check, it lacks the specificity required for rigorous quality control and regulatory submissions.[13]
For researchers and drug development professionals, the adoption of a well-optimized gradient HPLC method is crucial. This ensures that the purity of the synthesized compound is not only accurately determined but also that the analytical method itself is robust and reliable, meeting the stringent requirements of the pharmaceutical industry. The principles of method validation, including specificity, linearity, accuracy, and precision, should be applied to the chosen method to ensure its suitability for its intended purpose.[9][13][15]
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Reverse-phase HPLC analysis and purification of small molecules. PubMed.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
- Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology.
- Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). YouTube.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Developing HPLC Methods. Sigma-Aldrich.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Hplc method development and validation: an overview. SciSpace.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide. Benchchem.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar.
- 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis. chemicalbook.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). American Chemical Society.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022, April 5). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tasianinch.com [tasianinch.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogen Substituent Effects in 4-Arylpyrazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogens on the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Its versatility stems from a stable aromatic character, multiple sites for substitution, and the ability to engage in various non-covalent interactions. When fused with an aryl substituent at the 4-position, the resulting 4-arylpyrazole scaffold presents a privileged platform for drug design.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this aryl ring is a time-tested and powerful strategy in molecular design. Far from being simple isosteric replacements for hydrogen, halogens exert profound and distinct effects on a molecule's physicochemical properties. These modifications can modulate everything from lipophilicity and metabolic stability to target binding affinity through the increasingly appreciated phenomenon of halogen bonding.[3][4]
This guide provides a comparative analysis of these halogen substituent effects. We will dissect how the choice of halogen—from the highly electronegative fluorine to the large, polarizable iodine—influences the synthesis, spectroscopic signature, and ultimately, the biological activity of 4-arylpyrazoles. Our approach is grounded in explaining the causality behind experimental observations, providing validated protocols, and supporting all claims with authoritative references.
I. Synthetic Strategies for Halogenated 4-Arylpyrazoles
The synthesis of 4-arylpyrazoles is well-established, with several robust methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include multicomponent reactions,[5] one-pot procedures from aryl halides,[6] and the classical condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A common and versatile method involves the Knoevenagel condensation of an aryl aldehyde with a pyrazolone, which is particularly useful for generating 4-arylidenepyrazolone intermediates.[7][8] The halogen substituent is typically introduced via the aryl aldehyde starting material.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lair.etamu.edu [lair.etamu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Drug-Likeness of 4-(4-chlorophenyl)-1H-pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Imperative of Drug-Likeness
The 4-(4-chlorophenyl)-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry. As a five-membered heterocyclic ring with two adjacent nitrogen atoms, pyrazole and its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic profiles compared to other heterocyclic structures.[4] However, promising biological activity alone does not make a compound a viable drug. It must possess "drug-likeness"—a complex balance of physicochemical and metabolic properties that determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Poor ADME properties are a primary cause of late-stage attrition in drug development, leading to wasted resources and time.[5] Therefore, a rigorous and early evaluation of drug-likeness is not just beneficial but essential. This guide provides a comprehensive framework for assessing this compound derivatives, integrating computational predictions with gold-standard experimental validation. We will explore the causality behind our methodological choices, providing a robust, self-validating system for lead optimization.
Part I: In Silico Evaluation — A First Pass Filter for Promising Candidates
Before committing to costly and time-consuming synthesis and in vitro testing, computational, or in silico, methods provide a rapid and cost-effective first assessment of drug-likeness.[6][7][8] These tools use algorithms and extensive databases to predict key ADME properties based solely on a molecule's structure.[5][9]
The Rationale for Computational Screening
The "fail early, fail cheap" paradigm is a central tenet of modern drug discovery.[7] In silico analysis allows researchers to screen vast virtual libraries of pyrazole derivatives, prioritizing those with the highest probability of success and guiding synthetic efforts toward compounds with more favorable ADME profiles.[5]
Key Computational Models for Drug-Likeness
Several established rules-of-thumb, derived from analysing the properties of successful oral drugs, are indispensable for this initial screening.
-
Lipinski's Rule of Five: Formulated by Christopher Lipinski in 1997, this rule identifies key physicochemical properties that influence oral bioavailability.[10][11] An orally active drug generally should not violate more than one of the following criteria[11]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Calculated Octanol-Water Partition Coefficient (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Veber's Rule: This rule complements Lipinski's by focusing on molecular flexibility and polarity, which are also critical for membrane permeability.
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų
-
Number of Rotatable Bonds (nRotb) ≤ 10[12]
-
Workflow for In Silico Analysis
The following diagram outlines a typical workflow for the computational evaluation of our pyrazole derivatives.
Caption: Workflow for computational drug-likeness screening.
Data Presentation: Comparative In Silico Analysis
Let's consider three hypothetical this compound derivatives (PZ-1, PZ-2, PZ-3) and a known drug, Celecoxib (a pyrazole-containing anti-inflammatory), as a benchmark. The data below was generated using a predictive tool like the SwissADME web server.[13]
| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) | Lipinski Violations | Veber Violations |
| PZ-1 | 385.8 | 3.5 | 1 | 4 | 5 | 65.7 | 0 | 0 |
| PZ-2 | 520.1 | 4.8 | 2 | 6 | 8 | 90.3 | 1 (MW) | 0 |
| PZ-3 | 450.3 | 6.2 | 1 | 3 | 4 | 55.1 | 1 (logP) | 0 |
| Celecoxib | 381.4 | 3.6 | 1 | 5 | 4 | 74.6 | 0 | 0 |
Interpretation: Based on this in silico data, PZ-1 and Celecoxib show the most promising profiles with zero violations. PZ-2 violates the molecular weight criterion, and PZ-3 violates the lipophilicity rule. While these violations don't automatically disqualify them, they flag potential liabilities. PZ-1 would be the highest priority candidate for progression to experimental testing.
Part II: Experimental ADME Profiling — Validating Predictions
While computational models are powerful, they are predictive, not definitive.[9] Experimental assays are crucial for validating in silico results and providing quantitative data on a compound's behavior.[14][15] A core panel of in vitro ADME assays provides essential insights into a compound's potential performance in vivo.[16][17]
Key Experimental Assays
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract.[18][19][20] It measures the passage of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[21] This assay is cost-effective and avoids the complexities of active transport, providing a clean measure of passive permeability.[18]
-
Metabolic Stability (Liver Microsomal Assay): This assay assesses a compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[22][23] Test compounds are incubated with liver microsomes and a cofactor (NADPH), and the rate of compound depletion is measured over time.[22][24] This provides critical data on metabolic clearance, which influences a drug's half-life and dosing regimen.[22][25]
Experimental Workflow Diagram
Caption: Integrated workflow for key in vitro ADME assays.
Protocols for Key Experiments
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Objective: To determine the passive permeability coefficient (Papp) of pyrazole derivatives.
-
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a donor solution by diluting the stock to a final concentration (e.g., 100 µM) in a buffer solution (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.
-
Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well on the donor plate.[26]
-
Plate Assembly: Add 300 µL of buffer to each well of the acceptor plate. Add 150-200 µL of the donor solution containing the test compound to the donor plate wells.[19][26] Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[19][26]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the concentrations, volumes, and incubation time. Include high (e.g., Chloramphenicol) and low (e.g., Theophylline) permeability control compounds for assay validation.[20]
-
2. Liver Microsomal Stability Assay Protocol
-
Objective: To determine the metabolic half-life (T½) and intrinsic clearance (CLint) of pyrazole derivatives.
-
Methodology:
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[27] Prepare an NADPH-regenerating system solution.[24]
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, the test compound (final concentration typically 1-2 µM), and the liver microsomal solution (e.g., 0.5 mg/mL protein).[25][27] Pre-incubate the plate at 37°C.
-
Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH solution.[27] At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).[22]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[24]
-
Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (T½) and the intrinsic clearance (CLint), a measure of the metabolic rate.[22][25]
-
Part III: Integrated Analysis & Comparative Evaluation
The true power of this evaluation process lies in integrating the in silico predictions with the hard experimental data.
| Compound | Lipinski Violations (Predicted) | Papp (10⁻⁶ cm/s) (Experimental) | Classification (Permeability) | T½ (min) (Experimental) | CLint (µL/min/mg) (Experimental) | Classification (Stability) |
| PZ-1 | 0 | 12.5 | High | 45 | 30.8 | Moderate |
| PZ-2 | 1 (MW) | 2.1 | Moderate | >60 | <11.5 | High |
| PZ-3 | 1 (logP) | 0.8 | Low | 8 | 173.2 | Low |
| Verapamil | 0 | 15.2 | High | 12 | 115.5 | Low-Moderate |
| Warfarin | 0 | 9.8 | High | >60 | <11.5 | High |
(Note: Verapamil and Warfarin are included as standard control compounds with known properties.)
Analysis and Causality:
-
PZ-1: The favorable in silico profile translated well into experimental results. It shows high permeability and moderate metabolic stability, making it a strong, well-balanced lead candidate.
-
PZ-2: Despite its high molecular weight, PZ-2 showed moderate permeability. This suggests its conformation allows for efficient passive diffusion. Its high metabolic stability is a very desirable trait, potentially leading to a longer duration of action in vivo. The initial in silico flag was important, but the experimental data provides a more nuanced and positive picture.
-
PZ-3: Here, the in silico prediction of high lipophilicity (logP > 5) was a strong indicator of potential issues. The experimental data confirms this, showing very low permeability. This is likely due to poor aqueous solubility preceding membrane diffusion. Furthermore, it has very low metabolic stability, suggesting it would be cleared rapidly from the body. This compound would be deprioritized for further development.
Conclusion
This guide demonstrates a logical, multi-faceted approach to evaluating the drug-likeness of this compound derivatives. By starting with a broad, cost-effective in silico screen and progressively moving to rigorous, quantitative in vitro assays, we can make informed, data-driven decisions. This integrated strategy allows for the efficient identification of candidates like PZ-1 and PZ-2 , which possess a promising balance of properties, while effectively filtering out compounds with fundamental flaws, such as PZ-3 . This ensures that only the most viable candidates advance, maximizing the probability of success in the long and challenging path of drug development.
References
- Open access in silico tools to predict the ADMET profiling of drug candid
- Protocol for the Human Liver Microsome Stability Assay.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Microsomal Stability Assay Protocol. AxisPharm.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes. (2024-12-09). protocols.io.
- Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2023-11). Mol Inform.
- In Silico ADME Methods Used in the Evaluation of N
- Lipinski rule of 5 and Veber's rule calculated for molecules.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Lipinski's rule of five and Veber's rule for drug-likeness analysis of selected phytochemicals and small molecule drugs.
- Microsomal Clearance/Stability Assay. Domainex.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- metabolic stability in liver microsomes. Mercell.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Lipinski's rule of five. Wikipedia.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024-09-25). Research and Reviews.
- A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS Discovery.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020-11-03). PMC - NIH.
- pampa-permeability-assay.pdf. Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- What is DMPK and how does it fit into drug development? (2020-05-10). BioIVT.
- Molecular Docking- Molsoft Online - Drug score- Lipinski's rule- Veber's rule. (2020-07-28). YouTube.
- Drug Metabolism and Pharmacokinetics (DMPK). Danaher Life Sciences.
- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. AstraZeneca.
- ADME DMPK Studies.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). NIH.
- chemistry and biological properties of pyrazole derivatives. (2025-03-25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
Sources
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. experiments.springernature.com [experiments.springernature.com]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling [genedata.com]
- 16. bioivt.com [bioivt.com]
- 17. criver.com [criver.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. mercell.com [mercell.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-(4-chlorophenyl)-1H-pyrazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound frequently utilized in drug discovery and chemical synthesis. As Senior Application Scientists, we recognize that understanding the "why" behind these procedures is as crucial as the "how," ensuring a culture of safety and responsibility in the laboratory.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable research tool, presents a clear hazard profile that dictates its handling and disposal.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a chlorinated phenyl group places this compound in the category of halogenated organic waste.[3] Halogenated compounds are of particular environmental concern due to their potential for persistence and the formation of toxic byproducts if not disposed of correctly.[4] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.[5]
Table 1: Key Safety and Regulatory Information for this compound
| Parameter | Information | Source(s) |
| CAS Number | 111016-47-8 | [5] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility | [3][6] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [4][7] |
Part 2: In-Lab Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. A robust in-lab waste management plan is the first line of defense against accidental exposure and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[8][9]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn as specified in the compound's SDS.[5] This includes, but is not limited to:
-
Chemical safety goggles or a face shield.
-
Compatible chemical-resistant gloves (e.g., nitrile).
-
A lab coat and closed-toe shoes.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[10]
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
Halogenated Waste Stream: This compound must be collected as halogenated organic waste .[3] Do not mix it with non-halogenated organic waste, as this increases the volume of halogenated waste and complicates disposal.[7]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves) and liquid waste (e.g., solutions containing the compound) in separate, compatible containers.
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Choice: Use a container made of a material compatible with the chemical. For solid waste, a sealable polyethylene bag or a wide-mouth plastic container is suitable. For liquid waste, use a tightly sealed, leak-proof container, preferably the original manufacturer's bottle or a designated solvent waste container.
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[11][12] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[11]
Part 3: Final Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[5][11] The primary and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration.
Recommended Disposal Method: Incineration
High-temperature incineration in a specially designed hazardous waste incinerator is the preferred disposal method for chlorinated organic compounds.[3][6]
-
Mechanism: Incineration at temperatures typically exceeding 1100°C for wastes containing more than 1% halogen ensures the complete destruction of the organic molecule, converting it into carbon dioxide, water, and hydrogen chloride (HCl).[13] The resulting HCl is then scrubbed from the flue gases.
-
Regulatory Compliance: This method complies with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which govern the management of hazardous waste.[4][7]
Prohibited Disposal Method: Landfilling
Landfilling of halogenated organic waste is strictly regulated and generally prohibited.
-
Environmental Risk: Halogenated solvents and solids can damage landfill liners and have the potential to leach into groundwater, causing long-term environmental contamination.
-
Regulatory Prohibitions: The EPA's Land Disposal Restrictions (LDR) program mandates that hazardous wastes be treated to reduce their toxicity and mobility before they can be landfilled.[14] Untreated halogenated organic compounds do not meet these standards.
Part 4: Emergency Procedures and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.[5]
-
Use Spill Kit: Use an appropriate chemical spill kit containing absorbent materials to contain and clean up the spill.
-
Collect Waste: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice and corporate responsibility.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- ChemicalBook. (2025). This compound Chemical Safety Data Sheet.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- ASPR. (n.d.). OSHA Standards for Biological Laboratories.
- Axonator. (2024). EPA Hazardous Waste Management.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- Benchchem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Capot Chemical. (2025). MSDS of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.
- Fisher Scientific. (2025). Safety Data Sheet - Pyrazole.
- Chemical Label. (n.d.). This compound.
- CymitQuimica. (2024). Safety Data Sheet - 3-nitro-1-(2-phenylpropyl)-1H-pyrazole.
- Key Organics Limited. (2019). Safety Data Sheet - 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole.
- Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Fisher Scientific. (2024). Safety Data Sheet - 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- CymitQuimica. (2024). Safety Data Sheet - 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole.
- Benchchem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -....
- CymitQuimica. (2024). Safety Data Sheet - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from cymitquimica.com5-methyl-1H-pyrazole-4-sulfonyl chloride*.
Sources
- 1. 46 CFR § 63.25-9 - Incinerators. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. epa.gov [epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. gao.gov [gao.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ilga.gov [ilga.gov]
- 9. In situ chemical oxidation - Wikipedia [en.wikipedia.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. scispace.com [scispace.com]
- 13. faolex.fao.org [faolex.fao.org]
- 14. epa.gov [epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(4-chlorophenyl)-1H-pyrazole
This document provides comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 4-(4-chlorophenyl)-1H-pyrazole (CAS No. 111016-47-8). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these protocols are critical. The foundation of laboratory safety is not a checklist, but a culture of risk assessment and control. This guide is structured to empower you, the researcher, with the knowledge to handle this compound with confidence and safety.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a solid compound that presents specific, well-documented hazards.[1] Understanding these hazards is the causal basis for our PPE and handling protocols. The primary routes of occupational exposure are inhalation of dust particles and direct contact with the skin or eyes.
| Property | Description | Source |
| Physical Form | Solid / Powder | [1] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Melting Point | 184 to 185°C | [1] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Signal Word | Warning | [1] |
The core directive from this profile is clear: we must prevent the solid particles of this chemical from coming into contact with our eyes, skin, and respiratory system.
The Hierarchy of Controls: Engineering Controls First
Before any discussion of PPE, we must address the most effective safety measures: engineering controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.[3]
Primary Engineering Control: All handling of this compound, especially weighing and transfers where dust generation is likely, must be conducted within a certified chemical fume hood.[4][5] A properly functioning fume hood contains aerosols and dust, drastically reducing the risk of inhalation exposure.[6][7]
Mandatory PPE Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based directly on the compound's hazard profile.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[2]
-
Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[8][9]
-
Causality: Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to safety glasses.[7] For large-scale operations or where significant splashing is possible, a full-face shield should be worn in addition to goggles.[10]
Hand Protection
The compound is a known skin irritant (H315).[1][2] Therefore, direct skin contact must be avoided.
-
Requirement: Wear compatible, chemical-resistant gloves.[4] Nitrile gloves are a suitable choice for incidental contact.[10]
-
Protocol Integrity: No single glove material is impervious to all chemicals indefinitely.[10] Always inspect gloves for tears or punctures before use.[11] Employ proper removal techniques to avoid contaminating your skin.[11] Contaminated gloves must be disposed of as hazardous waste. After removing gloves, always wash your hands thoroughly with soap and water.[8][9]
Respiratory Protection
The potential for respiratory irritation (H335) from inhaling dust is a primary concern.[1][2]
-
Requirement: When handling the solid outside of a fume hood or when dust generation is possible (e.g., during weighing, transfers, or spill cleanup), a NIOSH-approved respirator is required.[8][11] For nuisance dust, a particle respirator (e.g., N95) may be sufficient.[12] For higher-level protection, a respirator with OV/AG/P99 cartridges should be used.[11][12]
-
Causality: Engineering controls (fume hoods) are the primary method to control this hazard. Respirators are used when these controls are not feasible or as an additional layer of protection during high-risk procedures.
Body Protection
To prevent skin contact and contamination of personal clothing, protective garments are essential.
-
Requirement: A long-sleeved laboratory coat must be worn and kept fastened.[5] Wear appropriate protective clothing to prevent skin exposure.[8]
-
Logistical Note: Do not wear laboratory coats outside of the lab area to prevent the spread of contamination.[6] Contaminated clothing should be removed immediately and decontaminated before reuse.[8][9] Closed-toe shoes are mandatory in the laboratory at all times.[5][7]
Operational Plans: A Step-by-Step Guide
Adherence to a strict sequence for donning and doffing PPE is critical to its effectiveness and preventing cross-contamination.
Safe Handling Workflow
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: PPE Donning Sequence
-
Body Protection: Don lab coat and ensure it is fully buttoned.
-
Respiratory Protection: If required, don your respirator. Perform a seal check.
-
Eye Protection: Put on chemical splash goggles.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[3]
Experimental Protocol: PPE Doffing Sequence
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a proper, non-contaminating technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in the designated hazardous waste container.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Body Protection: Unbutton and remove the lab coat, folding it so the contaminated exterior faces inward.
-
Respiratory Protection: Remove the respirator.
-
Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves, weigh boats, and any contaminated wipes, must be considered hazardous waste. Place them in a clearly labeled, sealed waste container for chemical waste.[11][13]
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with all applicable local, regional, and national regulations.[1][13] Never dispose of this chemical down the drain.[5][13] Contact your institution's environmental health and safety (EHS) office for specific guidance.
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and correct action is vital.
| Exposure Route | First Aid Protocol | Source(s) |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists. | [9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][13] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [9][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [13] |
References
- Material Safety D
- Chemical Label this compound. Molbase. [Link]
- MSDS of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Capot Chemical. [Link]
- Priaxor - Safety d
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
- MSDS of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Capot Chemical. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
- School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
- Working with Chemicals.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pppmag.com [pppmag.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. csub.edu [csub.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. capotchem.cn [capotchem.cn]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
